molecular formula C18H26N6OS B10769207 GV-58

GV-58

Número de catálogo: B10769207
Peso molecular: 374.5 g/mol
Clave InChI: DPTXJOUVBMUSGY-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GV-58 is a useful research compound. Its molecular formula is C18H26N6OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTXJOUVBMUSGY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of GV-58: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of GV-58, a novel small molecule modulator with significant potential in neuroscience and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its molecular interactions and physiological effects.

Core Mechanism: Dual Modulation of Voltage-Gated Ion Channels

This compound primarily exerts its effects through the modulation of two key types of voltage-gated ion channels: calcium (Ca²⁺) channels and sodium (Na⁺) channels. This dual activity underlies its potential therapeutic applications in conditions such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][2][3]

Agonism of N- and P/Q-type Calcium Channels

This compound acts as a novel agonist for N-type and P/Q-type voltage-gated Ca²⁺ channels.[1][2] Its primary mechanism involves slowing the deactivation of these channels, which leads to a substantial increase in presynaptic Ca²⁺ influx during neuronal activity.[1][2] This enhancement of calcium entry at the presynaptic terminal directly facilitates neurotransmitter release.[2]

Modulation of Voltage-Gated Sodium Channels

In addition to its effects on calcium channels, this compound also modulates voltage-gated Na⁺ channels. It enhances both the transient and late components of the Na⁺ current (INa).[4][5] This action contributes to an increase in neuronal excitability, as evidenced by a higher frequency of spontaneous action potentials observed in vitro.[4][5]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound on its primary molecular targets.

Table 1: Potency of this compound on Voltage-Gated Ion Channels

Channel TypeParameterValue (μM)Cell Type
N-type Ca²⁺ ChannelEC₅₀7.21Not Specified
P/Q-type Ca²⁺ ChannelEC₅₀8.81Not Specified
Voltage-Gated Na⁺ Channel (Peak INa)EC₅₀8.9Pituitary GH₃ Lactotrophs
Voltage-Gated Na⁺ Channel (Late INa)EC₅₀2.6Pituitary GH₃ Lactotrophs

Data sourced from multiple studies.[1][2][4][6]

Table 2: Efficacy of this compound on Neuronal Activity

EffectConcentration (μM)ObservationReference
Increased mEPP Frequency503.27 s⁻¹ to 10.45 s⁻¹[2]
Increased Peak IK(A)3Decreased from 423 pA to 121 pA[4]
Reduced τinact(S) of IK(A)356 ms to 12 ms[4]

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the proposed signaling pathways affected by this compound.

GV58_Mechanism cluster_presynaptic Presynaptic Terminal GV58 This compound CaV N- & P/Q-type Ca²⁺ Channels GV58->CaV Agonist (Slows Deactivation) NaV Voltage-Gated Na⁺ Channels GV58->NaV Modulator (Enhances I_Na) K_A A-type K⁺ Channels GV58->K_A Inhibitor Ca_influx ↑ Presynaptic Ca²⁺ Influx CaV->Ca_influx AP_freq ↑ Action Potential Frequency NaV->AP_freq NT_release ↑ Neurotransmitter Release Ca_influx->NT_release

Fig. 1: this compound molecular targets and downstream effects.

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

Electrophysiology in Pituitary GH₃ Lactotrophs
  • Objective: To characterize the effects of this compound on voltage-gated Na⁺ and K⁺ currents.

  • Cell Culture: Pituitary GH₃ lactotrophs were used.

  • Method: Whole-cell patch-clamp recordings were performed.

  • Solutions:

    • External Solution (for INa): Contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 5.5 glucose, and 5.5 HEPES-NaOH buffer (pH 7.4).

    • Pipette Solution (for INa): Contained (in mM): 130 CsF, 10 NaCl, 1 MgCl₂, 10 EGTA, and 10 HEPES-KOH buffer (pH 7.2).

    • External Solution (for IK(A)): Ca²⁺-free Tyrode's solution containing 10 mM tetraethylammonium chloride (TEA).

  • Voltage-Clamp Protocol (for INa): Cells were held at -80 mV, and depolarizing pulses to -10 mV were applied to elicit INa.[4]

  • Voltage-Clamp Protocol (for IK(A)): A two-pulse protocol was used where a 1-second conditioning pulse to -100 mV was followed by a 500-millisecond test pulse to +50 mV.[4]

Neuromuscular Junction Recordings
  • Objective: To assess the effect of this compound on neurotransmitter release.

  • Model: Ex vivo nerve-muscle preparations from mice.

  • Method: Intracellular recordings of miniature end-plate potentials (mEPPs) and end-plate potentials (EPPs) were made from muscle fibers.

  • Procedure:

    • Baseline recordings of mEPPs and EPPs were obtained in a standard Ringer solution.

    • The preparation was then incubated with this compound (50 μM) for 30 minutes.

    • Post-incubation recordings were taken from the same muscle fibers.

  • Data Analysis: Changes in mEPP frequency and EPP amplitude were analyzed to determine the effect on quantal content.[2]

Experimental_Workflow cluster_cell_prep Cell/Tissue Preparation cluster_recording Electrophysiological Recording cluster_treatment This compound Application cluster_analysis Data Analysis prep Isolate Pituitary GH3 Cells or Prepare Nerve-Muscle Tissue patch_clamp Whole-Cell Patch Clamp prep->patch_clamp nmj_rec Neuromuscular Junction Recording prep->nmj_rec gv58_app Apply this compound at Varying Concentrations patch_clamp->gv58_app nmj_rec->gv58_app data_analysis Analyze Changes in: - Ion Channel Currents - Action Potential Firing - mEPP/EPP Characteristics gv58_app->data_analysis

Fig. 2: General experimental workflow for studying this compound.

Discussion and Future Directions

The dual modulatory action of this compound on both Ca²⁺ and Na⁺ channels presents a novel therapeutic strategy for neurological disorders characterized by impaired neuromuscular transmission. Its ability to enhance neurotransmitter release and increase neuronal excitability highlights its potential to restore synaptic function.

Further research is warranted to fully elucidate the specific binding sites of this compound on the respective ion channels and to explore its effects on other ion channel subtypes. In vivo studies in relevant animal models will be crucial to translate these promising in vitro findings into potential clinical applications. The investigation of this compound's effects in non-mammalian models, such as Drosophila and crayfish, has so far yielded inconsistent results, suggesting species-specific differences in the pharmacology of its target channels.[7]

Conclusion

This compound is a promising pharmacological tool and potential therapeutic lead that acts as an agonist of N- and P/Q-type Ca²⁺ channels and a positive modulator of voltage-gated Na⁺ channels. This multifaceted mechanism of action results in enhanced neuronal excitability and neurotransmitter release, offering a novel approach for the treatment of neuromuscular disorders.

References

GV-58 compound structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel small molecule compound identified as a potent and selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²⁺) channels.[1][2][3] Developed as a modification of (R)-roscovitine, this compound has demonstrated significant potential in preclinical research, particularly for conditions associated with neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Compound Structure and Physicochemical Properties

This compound, with the IUPAC name (2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol, is a purine derivative.[4][7] Its chemical structure is distinguished by modifications from its parent compound, (R)-roscovitine, which enhance its efficacy as a calcium channel agonist while reducing its activity as a cyclin-dependent kinase (CDK) antagonist.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₆N₆OS[7]
Molecular Weight 374.5 g/mol [3][7]
CAS Number 1402821-41-3[3][7]
Appearance White to off-white powderN/A
Solubility DMSO: ≥ 75 mg/mL (200.26 mM) Ethanol: 75 mg/mL Water: Insoluble[1][3]
Storage Powder: -20°C for 3 years In solvent: -80°C for 1 year[1][3]

Mechanism of Action and Pharmacological Properties

This compound functions as a positive allosteric modulator of Cav2.2 (N-type) and Cav2.1 (P/Q-type) voltage-gated calcium channels.[2][5] These channels are critical for regulating neurotransmitter release at synapses.[2] The primary mechanism of this compound involves slowing the deactivation (closing) of these channels, which leads to a substantial increase in presynaptic Ca²⁺ influx during neuronal activity.[1][5] This enhanced calcium entry subsequently increases the quantity of neurotransmitter released from the presynaptic terminal.[8][9]

Recent studies have also indicated that this compound can modulate other ion channels, including voltage-gated Na⁺ currents (INa), where it has been shown to enhance both transient and late components.[4]

Table 2: Pharmacological Properties of this compound

ParameterTarget ChannelValue (EC₅₀ / IC₅₀)Notes
Agonist Activity (EC₅₀) N-type Ca²⁺ Channel (Cav2.2)7.21 µM[1][3]
Agonist Activity (EC₅₀) P/Q-type Ca²⁺ Channel (Cav2.1)8.81 µM[1][3]
Effect on INa (EC₅₀) Peak Voltage-Gated Na⁺ Current8.9 µM[4]
Effect on INa (EC₅₀) Late Voltage-Gated Na⁺ Current2.6 µM[4]

Signaling Pathway and Experimental Workflows

This compound's therapeutic potential lies in its ability to enhance weakened synaptic transmission. By targeting presynaptic calcium channels, it directly influences the core machinery of neurotransmitter release.

GV-58_Signaling_Pathway AP Action Potential (AP) CaV N- & P/Q-type Ca²⁺ Channels AP->CaV Depolarization Presynaptic Presynaptic Terminal Ca_Influx Increased Ca²⁺ Influx CaV->Ca_Influx Opens GV58 This compound GV58->CaV Slows Deactivation Vesicles Synaptic Vesicles Ca_Influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Exocytosis Postsynaptic Postsynaptic Response (e.g., EPP) Release->Postsynaptic Binding to Receptors

Caption: Mechanism of this compound at the presynaptic terminal.

The workflow for evaluating compounds like this compound often involves a multi-step process, from initial screening to in vivo validation.

Experimental_Workflow Start Compound Synthesis ((R)-roscovitine analogs) Screen In Vitro Screening (Voltage-Clamp Assay) Start->Screen Test Analogs Select Lead Compound Selection (e.g., this compound) Screen->Select Identify Hits ExVivo Ex Vivo Muscle Prep (NMJ Recordings) Select->ExVivo Validate Efficacy InVivo In Vivo Disease Models (e.g., LEMS, ALS mice) ExVivo->InVivo Confirm in System Analysis Data Analysis (Quantal Content, EPP) InVivo->Analysis Measure Outcomes End Therapeutic Potential Assessment Analysis->End Evaluate Benefit

Caption: Workflow for evaluation of novel calcium channel agonists.

Key Experimental Protocols

This protocol is used to measure the effect of this compound on specific ion channel currents (e.g., Cav2.2, Cav2.1, Nav).

  • Cell Preparation: Pituitary GH₃ cells or other suitable cell lines expressing the target channels are cultured under standard conditions.[4]

  • Solutions:

    • External Solution (Ca²⁺-free, for INa): Composed of (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.[4]

    • Pipette Internal Solution: Composed of (in mM): 130 Cs-aspartate, 20 CsCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 3 Na₂ATP, and 0.1 Na₂GTP, adjusted to pH 7.2 with CsOH.[4]

  • Recording:

    • Establish whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to -10 mV for 30 ms) to elicit currents.[4]

    • Record baseline currents in the vehicle control solution.

    • Perfuse the bath with the desired concentration of this compound (e.g., 1-50 µM) and repeat the voltage-step protocol.

    • Analyze changes in current amplitude, activation, and deactivation kinetics.

This protocol assesses the effect of this compound on neurotransmitter release at a functional synapse.

  • Preparation: Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm or epitrochleoanconeus muscle) and place it in a recording chamber with oxygenated Ringer's solution.[6]

  • Recording:

    • Place a stimulating electrode on the motor nerve and an intracellular recording electrode in a muscle fiber near the end-plate region.

    • Stimulate the nerve to evoke end-plate potentials (EPPs). Record spontaneous miniature end-plate potentials (mEPPs) without stimulation.

    • Establish a baseline recording in a vehicle control solution (e.g., 0.1% DMSO).[10]

    • Apply this compound (typically 50 µM) to the bath and allow it to incubate for at least 30 minutes.[8]

    • Repeat the stimulation and recording protocol in the presence of this compound.

  • Analysis:

    • Measure the amplitudes of EPPs and mEPPs.

    • Calculate the quantal content (mean EPP amplitude / mean mEPP amplitude) to quantify neurotransmitter release. An increase in quantal content indicates enhanced release.[8]

Therapeutic Potential and Future Directions

This compound has shown considerable promise in preclinical models of neuromuscular disorders characterized by deficient neurotransmitter release. In mouse models of LEMS, this compound restores function at the neuromuscular junction.[1][8] Furthermore, in an experimental model of ALS, daily administration of this compound delayed disease progression and helped maintain synapse innervation.[6]

While its primary action is on N- and P/Q-type calcium channels, its secondary effects on other ion channels, such as sodium channels, warrant further investigation.[4][9] Future research should focus on optimizing its pharmacokinetic profile, evaluating long-term safety, and exploring its efficacy in a broader range of neurological and neuromuscular diseases. The selective enhancement of synaptic transmission by this compound represents a valuable therapeutic strategy for conditions where neuronal communication is compromised.[9]

References

discovery and synthesis of GV-58

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing scientific literature reveals no compound designated as "GV-58." This designation does not correspond to any known molecule in the public domain or major chemical databases. Consequently, a technical guide on its discovery and synthesis cannot be compiled as there is no foundational data to support such a document.

The process of discovering and synthesizing a new chemical entity, or a "new chemical entity" (NCE), is a complex and multi-stage endeavor that is meticulously documented in scientific literature and patent filings. This process typically involves:

  • Target Identification and Validation: Scientists first identify a biological target, such as a protein or enzyme, that is implicated in a disease. They then validate that modulating this target can have a therapeutic effect.

  • Lead Discovery: High-throughput screening of large compound libraries is conducted to identify "hits"—molecules that show some activity against the target. These hits are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties, leading to a "lead" compound.

  • Lead Optimization: The lead compound undergoes further chemical modification to enhance its drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME), while minimizing toxicity.

  • Preclinical Development: The optimized compound, now a drug candidate, is subjected to rigorous preclinical testing in laboratory and animal models to assess its safety and efficacy.

  • Synthesis Scale-up: Concurrently, chemists develop a robust and scalable synthetic route to produce larger quantities of the drug candidate for further testing and, eventually, for commercial manufacturing.

Given that "this compound" is not referenced in the scientific literature, it is possible that it is a proprietary internal designation for a compound that has not yet been publicly disclosed, or it may be a hypothetical molecule. Without any published data, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

The Pharmacology of GV-58 in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel small molecule that acts as a potent agonist of N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels (VGCCs).[1][2] By slowing the deactivation kinetics of these channels, this compound enhances calcium influx into presynaptic terminals, thereby potentiating neurotransmitter release.[1][2][3] This mechanism of action has positioned this compound as a promising therapeutic candidate for neuromuscular disorders characterized by compromised synaptic transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[2][4][5] Additionally, emerging evidence suggests that this compound also modulates voltage-gated sodium channels (VGSCs), indicating a broader pharmacological profile.[4][6] This guide provides an in-depth overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams.

Core Pharmacological Data

The following tables summarize the key in vitro and ex vivo pharmacological parameters of this compound.

Table 1: Potency of this compound on Voltage-Gated Calcium Channels

Channel TypeAssay TypePreparationParameterValue (μM)Reference
N-type (Cav2.2)Whole-cell patch clamptsA-201 cellsEC507.21[1]
P/Q-type (Cav2.1)Whole-cell patch clamptsA-201 cellsEC508.81[1]

Table 2: Effects of this compound on Voltage-Gated Sodium Channels in GH3 Cells

Channel ParameterAssay TypePreparationParameterValue (μM)Reference
Peak INaWhole-cell patch clampGH3 cellsEC508.9[6]
Late INaWhole-cell patch clampGH3 cellsEC502.6[6]

Table 3: Functional Effects of this compound on Synaptic Transmission

PreparationEffectConcentration (μM)Reference
LEMS model mouse neuromuscular junctionRestores EPP amplitude50[4]
LEMS model mouse neuromuscular junctionIncreases mEPP frequency50[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of N- and P/Q-type voltage-gated calcium channels. These channels are critical for the initiation of synaptic transmission at many synapses.

Presynaptic Calcium Channel Modulation

The following diagram illustrates the signaling cascade at the presynaptic terminal leading to neurotransmitter release and the point of intervention for this compound.

Presynaptic_Terminal cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron AP Action Potential Propagation Depolarization Membrane Depolarization AP->Depolarization VGCC N- & P/Q-type Ca2+ Channels (CaV2.2, CaV2.1) Depolarization->VGCC Activation Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptors Postsynaptic Receptors NT_release->Receptors Binding GV58 This compound GV58->VGCC Slows Deactivation PSP Postsynaptic Potential Receptors->PSP

Caption: Mechanism of this compound at the presynaptic terminal.

Modulation of Voltage-Gated Sodium Channels

In addition to its effects on calcium channels, this compound has been shown to modulate voltage-gated sodium channels, which may contribute to its overall effect on neuronal excitability.

Sodium_Channel_Modulation cluster_membrane Neuronal Membrane cluster_effects Effects of this compound on VGSC VGSC Voltage-Gated Sodium Channel (VGSC) Increase_peak Increased Peak INa VGSC->Increase_peak Increase_late Increased Late INa VGSC->Increase_late Reduced_inactivation Reduced Inactivation VGSC->Reduced_inactivation GV58 This compound GV58->VGSC Modulates

Caption: Modulatory effects of this compound on voltage-gated sodium channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Activity

This protocol is adapted from studies characterizing this compound's effects on heterologously expressed calcium channels.

Objective: To determine the EC50 of this compound on N- and P/Q-type calcium channels.

Materials:

  • tsA-201 cells transfected with cDNAs for Cav2.1 or Cav2.2, along with auxiliary β and α2δ subunits.

  • External Solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2, pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (2-4 MΩ resistance).

Procedure:

  • Culture transfected tsA-201 cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit calcium currents by applying a depolarizing voltage step to +10 mV for 50 ms.

  • Record baseline calcium currents in the absence of this compound.

  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.

  • Apply increasing concentrations of this compound to the cell via the perfusion system.

  • At each concentration, record the calcium current elicited by the same voltage-step protocol.

  • To determine the effect on deactivation, measure the tail current upon repolarization to -80 mV.

  • Data Analysis: Plot the normalized peak tail current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50.

Ex Vivo Neuromuscular Junction (NMJ) Recording

This protocol is based on studies investigating the therapeutic potential of this compound in a mouse model of LEMS.

Objective: To assess the effect of this compound on end-plate potential (EPP) amplitude and miniature end-plate potential (mEPP) frequency.

Materials:

  • Phrenic nerve-hemidiaphragm preparation from a mouse model of LEMS.

  • Krebs-Ringer solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 glucose, bubbled with 95% O2/5% CO2.

  • Glass microelectrodes (10-20 MΩ) filled with 3 M KCl.

  • Suction electrode for nerve stimulation.

  • Electrophysiology recording setup.

Procedure:

  • Dissect the phrenic nerve-hemidiaphragm preparation and pin it in a recording chamber perfused with Krebs-Ringer solution.

  • Place the suction electrode on the phrenic nerve for stimulation.

  • Insert the recording microelectrode into a muscle fiber near the end-plate region.

  • Record spontaneous mEPPs for a baseline period.

  • Stimulate the phrenic nerve with single pulses to evoke EPPs and record the baseline amplitude.

  • Apply this compound (e.g., 50 μM) to the bath and incubate for 30 minutes.

  • After incubation, repeat the recording of mEPPs and evoked EPPs from the same muscle fiber.

  • Data Analysis: Compare the mean EPP amplitude and mEPP frequency before and after this compound application using appropriate statistical tests (e.g., paired t-test).

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel ion channel modulator like this compound.

Experimental_Workflow cluster_workflow Workflow for Characterization of this compound Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., FLIPR assay) Compound_Synthesis->Primary_Screening Electrophysiology Electrophysiological Characterization (Patch-Clamp) Primary_Screening->Electrophysiology Hit Confirmation Ex_Vivo_Assays Ex Vivo Functional Assays (e.g., NMJ Recording) Electrophysiology->Ex_Vivo_Assays Mechanism of Action In_Vivo_Models In Vivo Disease Models (e.g., LEMS mouse model) Ex_Vivo_Assays->In_Vivo_Models Proof of Concept Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Preclinical Development

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the development of therapeutics for neuromuscular disorders. Its well-characterized mechanism as a potent agonist of presynaptic calcium channels provides a clear rationale for its potential efficacy. The additional modulatory effects on sodium channels may also contribute to its pharmacological profile and warrant further investigation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the pharmacology of this compound and similar neuronal signaling modulators.

References

Overview of GV-58 and its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the initial in vitro studies conducted on GV-58, a novel small molecule inhibitor, is presented in this technical guide. The document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the compound's mechanism of action, inhibitory activity, and effects on cell proliferation. The experimental protocols, quantitative data, and corresponding signaling pathway visualizations are detailed herein.

This compound is a synthetic small molecule designed to selectively target and inhibit the activity of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. Dysregulation of the JAK/STAT signaling pathway is a critical factor in the pathogenesis of various myeloproliferative neoplasms and inflammatory diseases. This compound is hypothesized to act by binding to the pseudokinase domain (JH2) of JAK2, which allosterically inhibits the catalytic activity of the adjacent kinase domain (JH1). This targeted inhibition is expected to block the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby impeding nuclear translocation and gene transcription that drive cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) receptor->JAK2_inactive association JAK2_active JAK2 (Active) p-JAK2 receptor->JAK2_active Cytokine Cytokine Cytokine->receptor binds STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive phosphorylates STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus GV58 This compound GV58->JAK2_active INHIBITS Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates Experimental_Workflow start Start: In Vitro Evaluation of this compound exp1 Experiment 1: Biochemical Kinase Assay start->exp1 exp2 Experiment 2: Cell-Based Proliferation Assay start->exp2 exp3 Experiment 3: Western Blot for Pathway Analysis start->exp3 data1 Determine IC50 Value of this compound against JAK2 exp1->data1 data2 Assess Anti-proliferative Effect on HEL 92.1.7 Cells exp2->data2 data3 Confirm Inhibition of STAT3 Phosphorylation exp3->data3 end Conclusion: this compound is a Potent Inhibitor of the JAK/STAT Pathway data1->end data2->end data3->end

The Role of GV-58 in Modulating Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel small molecule that acts as a potent agonist for N- and P/Q-type voltage-gated calcium channels (CaV2.1, CaV2.2), key regulators of neurotransmitter release at most synapses.[1][2] Developed as a modification of (R)-roscovitine, this compound exhibits significantly reduced cyclin-dependent kinase (CDK) inhibitory activity while demonstrating enhanced potency and efficacy as a calcium channel agonist.[1] Its primary mechanism of action involves slowing the deactivation of these channels, leading to a substantial increase in presynaptic calcium (Ca2+) influx during an action potential.[1][2] This heightened intracellular Ca2+ concentration directly enhances the probability of synaptic vesicle fusion, resulting in a significant potentiation of neurotransmitter release. Additionally, this compound has been shown to modulate voltage-gated sodium (NaV) channels, which may contribute to its overall effect on neuronal excitability. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Potentiation of Presynaptic Calcium Influx

This compound selectively targets N- and P/Q-type voltage-gated calcium channels, which are critical for initiating synaptic transmission.[1] Unlike channel blockers, this compound acts as a positive allosteric modulator, stabilizing the open state of the channel and thereby slowing its deactivation.[3] This prolonged channel opening allows for a greater influx of Ca2+ into the presynaptic terminal in response to an action potential.

The binding site for this compound on CaV2.1 channels is hypothesized to be accessible from the plasma membrane through a fenestration in the channel protein.[4] In silico predictions and mutagenesis experiments support this model, suggesting that this compound interacts with specific amino acid residues within the inner pore of the channel.[4][5] This interaction allosterically modulates the channel's gating properties without directly obstructing the pore.

Signaling Pathway of this compound-Mediated Neurotransmitter Release

The following diagram illustrates the proposed signaling cascade initiated by this compound at the presynaptic terminal.

GV58_Signaling_Pathway cluster_membrane Presynaptic Membrane cluster_cytosol Presynaptic Cytosol CaV N- & P/Q-type CaV Channels Ca_ion Ca²⁺ CaV->Ca_ion Increased Influx NaV Voltage-Gated NaV Channels GV58_ext This compound (extracellular) GV58_ext->CaV Slows deactivation GV58_ext->NaV Modulates Synaptotagmin Synaptotagmin Ca_ion->Synaptotagmin binds to SNARE SNARE Complex Synaptotagmin->SNARE triggers Vesicle Synaptic Vesicle SNARE->Vesicle mediates fusion Release Neurotransmitter Release Vesicle->Release AP Action Potential Depolarization Membrane Depolarization AP->Depolarization initiates Depolarization->CaV activates Depolarization->NaV activates

Caption: Signaling pathway of this compound action.

Quantitative Effects on Channel Activity and Neurotransmitter Release

The efficacy of this compound has been quantified through various electrophysiological and neuromuscular junction studies. The following tables summarize the key quantitative data.

Table 1: Effect of this compound on Voltage-Gated Calcium Channel Activity
ParameterChannel TypeValueReference
EC₅₀ N-type (CaV2.2)7.21 ± 0.86 µM[2]
P/Q-type (CaV2.1)8.81 ± 1.07 µM[2]
Maximal Fold-Increase in Tail Current Integral N-type (CaV2.2)~32-fold[2]
P/Q-type (CaV2.1)~33-fold[2]
Table 2: Effect of this compound on Neurotransmitter Release at the Mouse Neuromuscular Junction (LEMS Model)
ParameterConditionControl (Vehicle)50 µM this compound% IncreaseReference
Endplate Potential (EPP) Amplitude LEMS model13.00 ± 0.56 mV19.44 ± 0.98 mV~49.5%
Quantal Content (from EPP peak) LEMS model38.0 ± 12.856.0 ± 15.2~47.4%
Quantal Content (from EPP area) LEMS model36.1 ± 14.3Not directly reported, but a ~92% increase was noted in the text~92%
Miniature EPP (mEPP) Frequency LEMS model3.27 ± 0.15 s⁻¹10.45 ± 0.64 s⁻¹~219.6%
Miniature EPP (mEPP) Amplitude LEMS modelNo significant changeNo significant change-

Effects on Voltage-Gated Sodium Channels

Recent studies have revealed that this compound also modulates voltage-gated sodium (NaV) channels. In pituitary GH3 cells, this compound enhanced both the transient and late components of the Na+ current (INa). This modulation of NaV channels can increase the frequency of spontaneous action potentials, which may work in concert with its effects on CaV channels to enhance overall neuronal activity and neurotransmitter release.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (tsA-201 Cells)
  • Cell Line: tsA-201 cells.

  • Transfection: Cells are transiently transfected with plasmids encoding the desired calcium channel subunits (e.g., α1B, β2a, and α2δ for N-type channels; α1A, β2a, and α2δ for P/Q-type channels).

  • External Solution (in mM): 115 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 135 Cs-methanesulfonate, 5 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Voltage-Clamp Protocol:

    • Holding potential: -80 mV.

    • Depolarization step: to +20 mV for 20 ms to elicit calcium currents.

    • Tail currents are measured upon repolarization to -80 mV.

    • This compound is applied via perfusion.

Neuromuscular Junction (NMJ) Electrophysiology (Mouse)
  • Preparation: Isolated epitrochleoanconeus (ETA) or lumbrical muscle with intact motor nerve.

  • Recording Solution (Ringer's solution, in mM): 118 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 11 Glucose, bubbled with 95% O₂/5% CO₂.

  • Recording Technique: Intracellular recording from muscle fibers using sharp microelectrodes (10-20 MΩ) filled with 3 M KCl.

  • Stimulation: The motor nerve is stimulated with a suction electrode to evoke endplate potentials (EPPs).

  • Data Acquisition: Spontaneous miniature EPPs (mEPPs) are recorded in the absence of nerve stimulation. EPPs are recorded in response to nerve stimulation.

  • Drug Application: this compound (e.g., 50 µM) is bath-applied for a specified duration (e.g., 30 minutes).

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing this compound and the logical relationship of its multifaceted effects.

GV58_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assay PatchClamp Whole-Cell Patch-Clamp (tsA-201 cells) MeasureCurrents Measure Ca²⁺ and Na⁺ currents (EC₅₀, kinetics) PatchClamp->MeasureCurrents provides data for NMJ_Prep Mouse NMJ Preparation (e.g., ETA muscle) Electrophys Intracellular Recording (mEPPs, EPPs) NMJ_Prep->Electrophys enables QuantalAnalysis Quantal Content Analysis Electrophys->QuantalAnalysis provides data for

Caption: Experimental workflow for this compound characterization.

GV58_Logical_Relationship GV58 This compound CaV_Mod Modulation of N- & P/Q-type CaV Channels (Slower Deactivation) GV58->CaV_Mod NaV_Mod Modulation of Voltage-Gated NaV Channels GV58->NaV_Mod Increased_Ca Increased Presynaptic Ca²⁺ Influx CaV_Mod->Increased_Ca Altered_Excitability Altered Neuronal Excitability NaV_Mod->Altered_Excitability Enhanced_Release Enhanced Neurotransmitter Release Increased_Ca->Enhanced_Release Altered_Excitability->Enhanced_Release contributes to

Caption: Logical relationship of this compound's effects.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for disorders characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS). Its well-defined mechanism of action, centered on the potentiation of presynaptic calcium influx, provides a clear rationale for its efficacy in strengthening synaptic communication. The dual modulation of both calcium and sodium channels suggests a complex and potentially synergistic effect on neuronal function.

Future research should focus on further elucidating the precise molecular interactions between this compound and its target channels to aid in the design of next-generation compounds with improved selectivity and pharmacokinetic properties. Investigating the long-term effects of sustained potentiation of neurotransmitter release and exploring the full therapeutic potential of this compound in a broader range of neurological and psychiatric disorders are also critical next steps. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this novel synaptic modulator.

References

Beyond the Calcium Channel: An In-depth Technical Guide to the Molecular Targets of GV-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GV-58, a novel small molecule, is primarily recognized for its potent agonistic activity on N- and P/Q-type voltage-gated calcium channels (CaV).[1][2] This activity, which involves slowing the deactivation of these channels, leads to increased presynaptic calcium influx and enhanced neurotransmitter release.[1][3][4] While this mechanism holds therapeutic promise for neuromuscular disorders like Lambert-Eaton myasthenic syndrome, a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for a complete pharmacological profile and safety assessment.[4][5] This guide delves into the known molecular targets of this compound outside of the CaV channel family, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Non-CaV Channel Molecular Targets of this compound

Recent research has identified that this compound also interacts with other ion channels and kinases. Notably, it has been shown to activate voltage-gated sodium channels (NaV) and inhibit A-type potassium channels (IK(A)) as well as cyclin-dependent kinases (Cdks).[4][6][7]

Quantitative Analysis of this compound Interactions

The following tables summarize the quantitative data on the interaction of this compound with its non-CaV channel molecular targets.

Table 1: Effects of this compound on Voltage-Gated Sodium (NaV) and Potassium (IK(A)) Channels

TargetEffectCell TypeEC50 / IC50Reference
Voltage-Gated Sodium Channel (Peak INa)ActivationPituitary GH3 Lactotrophs8.9 µM (EC50)[7]
Voltage-Gated Sodium Channel (Late INa)ActivationPituitary GH3 Lactotrophs2.6 µM (EC50)[7]
A-Type Potassium Channel (IK(A))InhibitionPituitary GH3 Lactotrophs3 µM resulted in a decrease from 423 ± 23 to 121± 14 pA[6][7]

Table 2: Inhibitory Activity of this compound on Cyclin-Dependent Kinases (Cdks)

TargetIC50 (µM)Reference
Cdk1>20[4]
Cdk23.29 ± 0.43[4]
Cdk53.03 ± 0.32[4]
MAPK1>20[4]
MLCK>20[4]

Note: this compound was developed as a modification of (R)-roscovitine to reduce Cdk activity. For comparison, the parent molecule, (R)-roscovitine, has significantly higher potency as a Cdk antagonist.[4][8]

Experimental Protocols

The following sections detail the methodologies used to identify and quantify the interactions of this compound with its non-CaV channel targets.

Electrophysiological Recordings of Ion Channel Activity

Objective: To determine the effect of this compound on voltage-gated sodium and potassium currents.

Cell Culture:

  • Pituitary GH3 lactotrophs were used for these experiments.[6]

  • Cells were cultured in Ham’s F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 2 mM L-glutamine.[6]

Patch-Clamp Technique:

  • Whole-cell patch-clamp recordings were performed using an Axoclamp-2B or RK-400 amplifier.[6]

  • For INa recordings, cells were bathed in a Ca2+-free Tyrode’s solution containing (in mM): 150 NaCl, 5 KCl, 2 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mM): 130 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.[6]

  • To measure IK(A), cells were bathed in Ca2+-free Tyrode’s solution containing 1 µM tetrodotoxin (TTX) and 0.5 mM CdCl2. The pipette was filled with a K+-containing solution composed of (in mM): 140 KCl, 1 MgCl2, 3 Na2ATP, 0.1 Na2GTP, 0.1 EGTA, and 5 HEPES, adjusted to pH 7.2 with KOH.[6]

Data Analysis:

  • Current amplitudes were measured and analyzed to determine the effect of this compound application.

  • Concentration-response curves were generated to calculate EC50 and IC50 values.[7]

Kinase Inhibition Assays

Objective: To quantify the inhibitory activity of this compound against a panel of kinases.

Methodology:

  • A commercial kinase screening service was utilized to test the effect of this compound on Cdk1, Cdk2, Cdk5, MAPK1, and MLCK.[4]

  • The assays were performed at a fixed concentration of ATP, and the ability of this compound to inhibit the phosphorylation of a substrate by each kinase was measured.

  • IC50 values were determined from concentration-response curves.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing this compound's effect on ion channels and the resulting signaling consequences of its non-CaV channel interactions.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis cell_culture GH3 Cell Culture cell_plating Plating for Electrophysiology cell_culture->cell_plating whole_cell Whole-Cell Configuration cell_plating->whole_cell voltage_protocol Voltage-Clamp Protocols (I_Na, I_K(A)) whole_cell->voltage_protocol gv58_app This compound Application voltage_protocol->gv58_app data_acq Current Recording gv58_app->data_acq current_analysis Current Amplitude & Kinetics Analysis data_acq->current_analysis dose_response Concentration-Response Curves current_analysis->dose_response ec50_ic50 EC50/IC50 Calculation dose_response->ec50_ic50 signaling_pathway cluster_nav Voltage-Gated Na+ Channel cluster_kav A-Type K+ Channel cluster_cdk Cyclin-Dependent Kinases gv58 This compound nav NaV Channel gv58->nav Activates kav IK(A) Channel gv58->kav Inhibits cdk Cdk2/Cdk5 gv58->cdk Inhibits na_influx Increased Na+ Influx nav->na_influx depolarization Membrane Depolarization na_influx->depolarization ap_firing Increased Action Potential Firing depolarization->ap_firing k_efflux Decreased K+ Efflux kav->k_efflux repolarization Delayed Repolarization k_efflux->repolarization cell_cycle Cell Cycle Regulation cdk->cell_cycle

References

A Novel Presynaptic Calcium Channel Agonist for Neuromuscular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GV-58 (CAS: 1402821-41-3)

Introduction

This compound, with CAS number 1402821-41-3, is a novel small molecule that acts as a selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²⁺) channels.[1][2][3] These channels are critical regulators of neurotransmitter release at most synapses.[2][4] Developed as an analog of (R)-roscovitine, this compound was optimized to enhance potency and efficacy as a Ca²⁺ channel agonist while reducing activity as a cyclin-dependent kinase (Cdk) inhibitor.[2][5] Its mechanism of action, which involves prolonging channel opening and slowing deactivation, leads to a significant increase in presynaptic calcium influx during neuronal activity.[1][2] This property makes this compound a promising therapeutic candidate for disorders characterized by neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[2][6][7]

Chemical Properties

PropertyValueReference
CAS Number 1402821-41-3[1]
Molecular Formula C₁₈H₂₆N₆OS[8]
Molecular Weight 374.5 g/mol [8]
Solubility DMSO: 75 mg/mL (200.26 mM)[3]

Pharmacological Profile and Quantitative Data

This compound's primary pharmacological effect is the potentiation of Ca²⁺ influx through specific presynaptic calcium channels. It also exhibits effects on other ion channels, which may contribute to its overall biological activity.

Table 1: Agonist Activity on Voltage-Gated Calcium (Caᵥ) Channels

Channel TypeParameterValueNotes
N-type (Caᵥ2.2) EC₅₀7.21 ± 0.86 µMAgonist activity measured via voltage-clamp protocol.
P/Q-type (Caᵥ2.1) EC₅₀8.81 ± 1.07 µMSimilar efficacy to N-type channels, with a ~33-fold increase in tail current integral.
L-type (Caᵥ1.3) EC₅₀> 100 µMDemonstrates selectivity for N- and P/Q-type over L-type channels.

Data sourced from Tarr et al., 2013.[2]

Table 2: Effects on Voltage-Gated Sodium (Naᵥ) Channels in GH₃ Cells

ParameterValueNotes
Peak Iₙₐ EC₅₀ 8.9 µMConcentration-dependent increase in the amplitude of peak sodium current.
Late Iₙₐ EC₅₀ 2.6 µMConcentration-dependent increase in the amplitude of late sodium current.
Recovery from Inactivation Time constant reduced from 5.34 ms to 2.11 ms (at 10 µM)This compound accelerates the recovery from inactivation.
Inactivation during Pulse Train Time constant increased from 92 ms to 189 ms (at 3 µM)This compound slows the time course of current inactivation during a train of depolarizing pulses.

Data sourced from Cho et al., 2022.[9][10] These findings suggest that this compound's effects on neuromuscular function may also be partially mediated by its stimulation of sodium currents.[9]

Table 3: In Vitro and Ex Vivo Efficacy

Model SystemParameterResultConcentration
LEMS Model Neuromuscular Junction (NMJ)Miniature End-Plate Potential (mEPP) FrequencyIncreased from 3.27 s⁻¹ to 10.45 s⁻¹50 µM
LEMS Model NMJNeurotransmitter Release (Quantal Content)Significantly increased50 µM
ALS Model (SOD1G93A) NMJNeurotransmitter Release (Quantal Content)Significantly increasedNot specified

Data sourced from Tarr et al., 2013 and Meriney, S. et al., 2023.[1][2][6]

Mechanism of Action and Signaling Pathway

This compound enhances synaptic transmission by directly modulating the function of presynaptic N- and P/Q-type calcium channels. Upon the arrival of an action potential at the presynaptic terminal, these channels normally open for a brief period to allow Ca²⁺ influx, which triggers the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. This compound binds to these channels and slows their deactivation (closing), thereby prolonging the duration of Ca²⁺ influx for each action potential. This amplified Ca²⁺ signal leads to a greater probability of vesicle fusion and a significant increase in the amount of neurotransmitter released into the synaptic cleft, strengthening the signal to the postsynaptic neuron or muscle fiber.

GV_58_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Arrives Ca_Channel N- & P/Q-type Ca²⁺ Channels AP->Ca_Channel Opens Ca_Influx Increased Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates GV58 This compound GV58->Ca_Channel Slows Deactivation Vesicles Synaptic Vesicles Ca_Influx->Vesicles Triggers Fusion Vesicle Fusion & Neurotransmitter Release Vesicles->Fusion NT Neurotransmitters Fusion->NT Releases Receptors Receptors NT->Receptors Binds to Response Postsynaptic Response Receptors->Response Initiates LEMS_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node1 Induce LEMS Model (Passive Transfer in Mice) node2 Dissect Phrenic Nerve- Hemidiaphragm Muscle node1->node2 node3 Record Baseline EPPs/mEPPs (Vehicle Control) node2->node3 node4 Incubate with 50 µM this compound (30 minutes) node3->node4 node5 Record Post-Incubation EPPs/mEPPs node4->node5 node6 Compare Pre- vs. Post-GV-58: - EPP Amplitude - Quantal Content - mEPP Frequency node5->node6

References

An In-depth Technical Guide to the Purine Scaffold of GV-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58, a novel purine derivative, has emerged as a significant modulator of neuronal excitability with considerable therapeutic potential. Identified chemically as (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol, this compound was developed as a structural analog of (R)-roscovitine.[1][2] Its core purine scaffold is pivotal to its biological activity, primarily acting as an agonist for N- and P/Q-type voltage-gated calcium (Ca2+) channels.[1][3] This targeted action leads to a slowing of channel deactivation and a subsequent increase in presynaptic calcium influx, a mechanism that holds promise for treating neuromuscular disorders characterized by compromised neurotransmitter release, such as Lambert-Eaton myasthenic syndrome (LEMS) and spinal muscular atrophy.[1][3] Beyond its effects on calcium channels, this compound has also been shown to modulate voltage-gated sodium (Na+) channels.[2] This guide provides a comprehensive technical overview of the purine scaffold of this compound, detailing its biological activities, the experimental protocols used to elucidate its function, and the signaling pathways it influences.

Core Structure and Chemical Identity

The foundational structure of this compound is a purine ring system, a bicyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. The specific substitutions on this purine scaffold are critical for its selective biological activity.

Chemical Name: (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol[2]

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data regarding the effects of this compound on various ion channels and at the neuromuscular junction.

Table 1: Effect of this compound on Voltage-Gated Calcium (Ca2+) Channels

ParameterIon Channel TypeValueCell Line/SystemReference
EC50 N-type (CaV2.2)7.21 µMNot specified[3]
EC50 P/Q-type (CaV2.1)8.81 µMNot specified[3]
Fold Increase in Tail Current Integral N-type (CaV2.2)~32-foldNot specified[1]
Fold Increase in Tail Current Integral P/Q-type (CaV2.1)~33-foldNot specified[1]
Agonist Activity on L-type (CaV1.3) L-type (CaV1.3)No measurable effect up to 100 µMNot specified[1]

Table 2: Effect of this compound on Voltage-Gated Sodium (Na+) Channels in GH3 Cells

ParameterValueReference
EC50 for Peak INa 8.9 µM[2]
EC50 for Late INa 2.6 µM[2]

Table 3: Effect of this compound on Neuromuscular Junction (NMJ) Transmission

ParameterConditionValueSystemReference
Miniature End-Plate Potential (mEPP) Frequency Vehicle Control3.27 s-1LEMS model mouse NMJ[3]
Miniature End-Plate Potential (mEPP) Frequency 50 µM this compound10.45 s-1LEMS model mouse NMJ[3]
Synaptic Transmission 1 mM this compoundNo consistent alterationLarval Drosophila and crayfish NMJs[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiological Recordings of Voltage-Gated Ion Channels

Objective: To determine the effect of this compound on the activity of voltage-gated calcium and sodium channels.

Cell Lines:

  • GH3 pituitary cells[2]

  • NSC-34 motor neuron-like cells[2]

Methodology:

  • Cell Culture: Cells are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions:

    • External Solution (for Na+ currents): Typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.

    • Specific ion channel blockers (e.g., tetrodotoxin for Na+ channels, ω-conotoxin for Ca2+ channels) are used to isolate the current of interest.

  • Voltage-Clamp Protocols:

    • To elicit Ca2+ currents: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials. The resulting inward Ca2+ currents are measured. Tail currents are recorded upon repolarization.

    • To elicit Na+ currents: Cells are held at a holding potential of -80 mV and depolarized to -10 mV to evoke peak and late Na+ currents.[2]

  • Data Analysis:

    • Current amplitudes, activation and inactivation kinetics, and current-voltage (I-V) relationships are analyzed before and after the application of this compound at various concentrations.

    • EC50 values are calculated by fitting the concentration-response data to a Hill equation.

Neuromuscular Junction (NMJ) Transmission Assays

Objective: To assess the impact of this compound on synaptic transmission at the neuromuscular junction.

Systems:

  • Lambert-Eaton Myasthenic Syndrome (LEMS) passive transfer mouse model[1]

  • Larval Drosophila and crayfish neuromuscular junctions[4]

Methodology (LEMS Mouse Model):

  • Animal Model: LEMS is induced in mice via passive transfer of serum from LEMS patients.

  • Muscle Preparation: The extensor digitorum longus (EDL) muscle with its nerve is dissected and mounted in a recording chamber.

  • Electrophysiological Recordings: Intracellular recordings are made from muscle fibers using sharp microelectrodes. The motor nerve is stimulated to evoke end-plate potentials (EPPs). Spontaneous miniature EPPs (mEPPs) are also recorded.

  • Experimental Conditions: Recordings are made in the presence of vehicle (e.g., DMSO) and then after incubation with this compound (e.g., 50 µM for 30 minutes).[1][3]

  • Data Analysis: EPP amplitude, quantal content (the number of neurotransmitter vesicles released per nerve impulse), and mEPP frequency are measured and compared between control and this compound treated conditions.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

gv58_calcium_channel_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Arrives VGCC N- & P/Q-type Voltage-Gated Ca2+ Channels Action_Potential->VGCC Opens Ca_Influx Increased Presynaptic Ca2+ Influx VGCC->Ca_Influx Mediates GV58 This compound GV58->VGCC Slows Deactivation Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Receptors Neurotransmitter Receptors NT_Release->Receptors Binds to Postsynaptic_Potential Postsynaptic Potential (e.g., EPP) Receptors->Postsynaptic_Potential Generates

Caption: Signaling pathway of this compound at the presynaptic terminal.

electrophysiology_workflow Start Start: Prepare Cell Culture (e.g., GH3, NSC-34) Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Start->Patch_Clamp Control_Recording Record Baseline Ion Channel Activity (Control) Patch_Clamp->Control_Recording Apply_GV58 Apply this compound at Varying Concentrations Control_Recording->Apply_GV58 Experimental_Recording Record Ion Channel Activity with this compound Apply_GV58->Experimental_Recording Data_Analysis Analyze Data: - Current Amplitude - Kinetics - I-V Relationship Experimental_Recording->Data_Analysis EC50_Calculation Calculate EC50 Values Data_Analysis->EC50_Calculation End End: Determine this compound Effect EC50_Calculation->End

Caption: Experimental workflow for electrophysiological recording.

Conclusion

The purine scaffold of this compound serves as a versatile platform for modulating neuronal ion channels. Its primary role as a potent agonist of N- and P/Q-type calcium channels underscores its potential as a therapeutic agent for neuromuscular disorders. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications and mechanism of action of this promising compound. While the precise synthesis protocol for this compound is not publicly detailed, its origin as a modification of (R)-roscovitine provides a starting point for synthetic chemists. Future research will likely focus on optimizing the purine scaffold to enhance efficacy, selectivity, and pharmacokinetic properties, paving the way for novel treatments for a range of debilitating neurological conditions.

References

Methodological & Application

Application Notes and Protocols for GV-58 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58 is a novel small molecule that acts as an agonist for N- and P/Q-type voltage-gated calcium channels (CaV2.2 and CaV2.1, respectively).[1][2][3] It is an analog of (R)-roscovitine, modified to enhance its calcium channel activity and reduce its efficacy as a cyclin-dependent kinase (CDK) inhibitor.[1] this compound functions by slowing the deactivation of these channels, which leads to a significant increase in presynaptic calcium ion (Ca²⁺) influx during cellular activity.[1][2][3] This heightened intracellular calcium concentration can, in turn, enhance neurotransmitter release.[2]

While initially investigated for its therapeutic potential in neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS) by restoring neurotransmitter release, the modulation of calcium signaling by this compound suggests broader applications in cell biology research.[1][2][4][5][6] Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes, including proliferation, apoptosis, and gene expression. Therefore, this compound can be a valuable tool for studying the role of N- and P/Q-type calcium channels in various physiological and pathological contexts, including cancer biology.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and protein signaling pathways.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueChannel TypeReference
EC₅₀ 7.21 µMN-type (CaV2.2)[3]
EC₅₀ 8.81 µMP/Q-type (CaV2.1)[3]
Effective Concentration 50 µMNeuromuscular Junctions (in vitro)[1][2]

Signaling Pathway

This compound's primary mechanism of action is the positive allosteric modulation of N- and P/Q-type voltage-gated calcium channels. This leads to an increased influx of Ca²⁺ into the cell upon channel activation. As a critical second messenger, Ca²⁺ can influence numerous downstream signaling cascades that are pivotal in both normal cellular function and in disease states such as cancer.[7] These pathways include those involved in cell proliferation, survival, and apoptosis.[7][8][9]

GV58_Signaling_Pathway This compound Signaling Pathway GV58 This compound CaV N- & P/Q-type Voltage-Gated Ca²⁺ Channels GV58->CaV Agonist Ca_influx ↑ Intracellular Ca²⁺ CaV->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin CAMK CaM Kinases Calmodulin->CAMK Calcineurin Calcineurin Calmodulin->Calcineurin Proliferation Cell Proliferation CAMK->Proliferation Apoptosis Apoptosis CAMK->Apoptosis NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Apoptosis

Caption: this compound enhances Ca²⁺ influx, activating downstream pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., neuroblastoma, glioblastoma, or other cell lines expressing N- or P/Q-type calcium channels)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with this compound.[10][11][12][13]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Seed & Treat Cells with this compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: Workflow for assessing apoptosis after this compound treatment.

Western Blot Analysis

This protocol is for examining changes in the expression levels of specific proteins in response to this compound treatment. This can be used to investigate the downstream effects of this compound on signaling pathways involved in cell cycle regulation, apoptosis, or other calcium-dependent processes.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-CaMKII, cleaved caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14][15][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Western Blot Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Key steps for Western Blot analysis of this compound treated cells.

Concluding Remarks

The provided protocols offer a framework for investigating the cellular effects of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. Given its targeted mechanism of action, this compound is a promising tool for elucidating the complex roles of N- and P/Q-type calcium channels in health and disease.

References

Application Notes and Protocols for GV-58 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-58 is a novel and selective agonist for N-type and P/Q-type voltage-gated calcium (Ca²⁺) channels.[1][2][3] It functions by slowing the deactivation of these channels, which leads to a significant increase in presynaptic Ca²⁺ entry during neuronal activity.[1][4] This enhanced calcium influx potentiates neurotransmitter release, making this compound a valuable research tool for studying neuromuscular disorders and a potential therapeutic agent for conditions like Lambert-Eaton myasthenic syndrome (LEMS).[1][4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and reproducibility.

Physicochemical Properties and Solubility

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₆N₆OS[3]
Molecular Weight 374.5 g/mol [3]
CAS Number 1402821-41-3[3]
Appearance Powder[1]
Purity >97%[2]
Solubility DMSO (≥ 60 mg/mL)[3][6]
EC₅₀ (N-type Ca²⁺ channel) 7.21 µM[1][3]
EC₅₀ (P/Q-type Ca²⁺ channel) 8.81 µM[1][3]

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a concentrated stock solution of this compound. It is imperative to use high-purity, anhydrous DMSO to ensure maximal solubility and stability of the compound.[1]

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)[1]

Protocol
  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. Perform this step in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For ease of calculation, refer to Table 2 for pre-calculated volumes to achieve common stock concentrations.

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath can be applied.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquoted stock solutions at ≤ -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][2]

Table 2: Stock Solution Preparation Guide

Desired Stock ConcentrationVolume of DMSO to Add per 1 mg of this compoundVolume of DMSO to Add per 5 mg of this compoundVolume of DMSO to Add per 10 mg of this compound
1 mM 2.6702 mL13.3511 mL26.7023 mL
5 mM 0.5340 mL2.6702 mL5.3405 mL
10 mM 0.2670 mL1.3351 mL2.6702 mL
50 mM 0.0534 mL0.2670 mL0.5340 mL

Calculations are based on a molecular weight of 374.5 g/mol .

Mechanism of Action and Signaling Pathway

This compound selectively targets presynaptic N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1) voltage-gated calcium channels.[2][4][7] Upon neuronal depolarization, these channels open, allowing an influx of calcium ions, which is a critical step in triggering neurotransmitter release. This compound modulates the gating of these channels, prolonging their open state and thereby increasing the total calcium influx during an action potential.[7][8] This leads to an enhanced release of neurotransmitters into the synaptic cleft.

GV58_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential (Depolarization) CaV N- & P/Q-type Ca²⁺ Channels AP->CaV Opens Ca_influx Increased Ca²⁺ Influx CaV->Ca_influx Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_influx->Vesicles Triggers Fusion Vesicle Fusion & Neurotransmitter Release Vesicles->Fusion Fusion->NT Releases GV58 This compound GV58->CaV Slows Deactivation Receptors Postsynaptic Receptors NT->Receptors Binds to Response Postsynaptic Potential Receptors->Response Generates

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow to evaluate the effect of this compound on neurotransmitter release using electrophysiological techniques.

GV58_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare this compound Stock Solution (as per protocol) prep_working Prepare Working Dilution in physiological saline prep_solution->prep_working apply_gv58 Apply this compound Working Solution prep_working->apply_gv58 prep_tissue Prepare Neuromuscular Junction (e.g., mouse, drosophila) record_baseline Record Baseline Synaptic Activity (e.g., EPPs, mEPPs) prep_tissue->record_baseline apply_vehicle Apply Vehicle Control (e.g., 0.1% DMSO in saline) record_baseline->apply_vehicle record_vehicle Record Post-Vehicle Activity apply_vehicle->record_vehicle record_vehicle->apply_gv58 record_gv58 Record Post-GV-58 Activity apply_gv58->record_gv58 analyze Analyze Electrophysiological Data (e.g., amplitude, frequency, quantal content) record_gv58->analyze compare Compare Baseline vs. Vehicle vs. This compound analyze->compare

Caption: Experimental workflow for evaluating this compound efficacy.

Safety and Handling Precautions

  • This compound is for research use only and is not intended for human or veterinary use.[2]

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • In case of contact with skin or eyes, wash immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting

  • Precipitation in stock solution: This may occur due to the use of non-anhydrous DMSO or improper storage. Ensure the use of high-purity, newly opened DMSO.[1] If precipitation is observed upon thawing, gently warm the solution to 37°C and vortex to redissolve.

  • Inconsistent experimental results: This could be due to repeated freeze-thaw cycles of the stock solution. Always prepare single-use aliquots to maintain compound integrity.[1] Ensure accurate pipetting and dilution for the preparation of working solutions.

References

Application Notes and Protocols for GV-58 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-GV58-EPHYS-2025 Version: 1.0 For Research Use Only.

Introduction

GV-58, with the chemical name (2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol, is a versatile small molecule modulator of voltage-gated ion channels.[1][2] Initially developed as a modification of (R)-roscovitine, this compound was identified as a potent positive allosteric modulator (agonist) of N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels (CaV).[3][4][5] Its primary action on these channels is to slow their deactivation, thereby increasing calcium influx during action potentials and enhancing neurotransmitter release.[3][5]

Subsequent research has revealed that this compound also has significant effects on voltage-gated sodium channels (NaV).[1][2][6] It enhances both the peak and late components of the sodium current (INa) by slowing channel inactivation.[1][2][7] This dual activity makes this compound a powerful pharmacological tool for researchers studying synaptic transmission, neuronal excitability, and ion channel kinetics, as well as for professionals in drug development targeting channels like NaV1.7 for pain therapeutics.[8][9][10][11]

This document provides detailed application notes and protocols for utilizing this compound in patch-clamp electrophysiology experiments.

Mechanism of Action

This compound exhibits distinct mechanisms of action on CaV and NaV channels.

  • Voltage-Gated Calcium Channels (CaV): this compound acts as a positive allosteric modulator, selectively targeting N- and P/Q-type channels.[3][4] It is hypothesized to bind to the channel and stabilize its open state, which significantly slows the channel's deactivation (closing) upon membrane repolarization.[3][5] This results in a prolonged calcium tail current and a substantial increase in total Ca2+ entry following an action potential, leading to enhanced neurotransmitter release at the presynaptic terminal.[3][12]

  • Voltage-Gated Sodium Channels (NaV): this compound modulates NaV channel gating by increasing the amplitude and slowing the inactivation kinetics of the sodium current.[1][2] It potentiates both the transient (peak) and late components of INa, with a higher potency for the late current.[1][7][13] This effect is achieved by slowing the rate of channel inactivation, which increases the recovery from inactivation and enhances both resurgent and window currents.[1][2] It is suggested that this compound has a higher affinity for the open or inactivated states of the NaV channel compared to the resting (closed) state.[1]

NaV_Channel_Gating Figure 1: this compound Mechanism on NaV Channel Gating cluster_0 Standard Gating cluster_1 With this compound Closed Closed Open Open Closed->Open Activation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Closed Recovery GV58_Modulation This compound GV58_Modulation->Open Stabilizes Open State (Enhances Late Current) GV58_Modulation->Inactivated Slows Inactivation Workflow_Diagram Figure 2: Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., GH3, NSC-34) Solution_Prep 2. Prepare Solutions (Internal, External, this compound Stock) Cell_Culture->Solution_Prep Pipette_Pull 3. Pull & Fire-Polish Glass Pipettes Solution_Prep->Pipette_Pull Setup 4. Mount Cell Chamber & Perfuse with External Solution Pipette_Pull->Setup Seal 5. Obtain Gigaohm Seal (Cell-Attached Mode) Setup->Seal WCR 6. Rupture Membrane (Whole-Cell Mode) Seal->WCR Baseline 7. Record Baseline Currents (Apply Voltage Protocols) WCR->Baseline Application 8. Perfuse with this compound (e.g., 3-10 µM) Baseline->Application Post_GV58 9. Record Post-Drug Currents Application->Post_GV58 Data_Analysis 10. Analyze Data (I-V curves, kinetics, etc.) Post_GV58->Data_Analysis

References

Application Notes and Protocols for GV-58 in Lambert-Eaton Myasthenic Syndrome (LEMS) Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GV-58, a novel calcium channel agonist, in preclinical research models of Lambert-Eaton Myasthenic Syndrome (LEMS). Detailed protocols for in vitro and in vivo experimental setups are provided, along with key quantitative data and visualizations of the underlying signaling pathways.

Introduction to this compound and its aplication in LEMS

Lambert-Eaton Myasthenic Syndrome (LEMS) is an autoimmune disorder characterized by muscle weakness due to autoantibodies targeting presynaptic voltage-gated calcium channels (VGCCs) at the neuromuscular junction (NMJ). This leads to a reduction in acetylcholine release and impaired neuromuscular transmission.[1][2] this compound is a synthetic analog of (R)-roscovitine that acts as a gating modifier for P/Q- and N-type calcium channels, which are crucial for neurotransmitter release.[1][3] By slowing the deactivation of these channels, this compound prolongs calcium influx during an action potential, thereby enhancing acetylcholine release from the presynaptic terminal.[1][3][4] This mechanism of action makes this compound a promising therapeutic candidate for LEMS.

Mechanism of Action of this compound

This compound selectively targets P/Q- and N-type voltage-gated calcium channels.[3][5] Its primary effect is to slow the deactivation kinetics of these channels, which increases the mean open time and leads to a greater influx of calcium into the presynaptic terminal during depolarization.[1] This enhanced calcium concentration at the active zone increases the probability of synaptic vesicle fusion and acetylcholine release, thereby augmenting the endplate potential (EPP) at the neuromuscular junction.[1][3]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential VGCC P/Q- & N-type Ca2+ Channels AP->VGCC Depolarization Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicles Synaptic Vesicles (containing ACh) Ca_influx->Vesicles Triggers Release ACh Release Vesicles->Release AChR Acetylcholine Receptors Release->AChR Binds to GV58 This compound GV58->VGCC Slows Deactivation EPP Endplate Potential (EPP) AChR->EPP Generates Contraction Muscle Contraction EPP->Contraction Initiates

Mechanism of this compound at the Neuromuscular Junction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in LEMS research models.

Table 1: Potency and Efficacy of this compound on Calcium Channels

ParameterChannel TypeValueReference
EC50 N-type (Cav2.2)7.21 ± 0.86 µM[3][4]
P/Q-type (Cav2.1)8.81 ± 1.07 µM[3][4]
Tail Current Integral Increase N-type~32-fold[3]
P/Q-type~33-fold[3]
CDK Antagonist Potency Compared to (R)-roscovitine~20-fold lower[3]

Table 2: Electrophysiological Effects of this compound in LEMS Mouse Model

ParameterConditionTreatmentResultReference
EPP Amplitude LEMS Model50 µM this compound~2-fold increase[1]
LEMS Model1.5 µM DAP~2-fold increase[1]
LEMS ModelThis compound + DAPSynergistic increase (greater than sum of individual effects)[1]
mEPP Frequency LEMS Model50 µM this compoundIncreased from 3.27 s-1 to 10.45 s-1[4]
Quantal Content LEMS Model50 µM this compoundSignificantly increased[6]

Experimental Protocols

Protocol 1: LEMS Passive-Transfer Mouse Model Generation

This protocol describes the induction of a LEMS-like phenotype in mice through the passive transfer of patient-derived serum or IgG.

Materials:

  • LEMS patient serum or purified IgG

  • Healthy control serum

  • Cyclophosphamide (300 mg/kg)

  • Sterile saline for injections

  • Syringes and needles for intraperitoneal (IP) injections

  • Experimental mice (specific strain may vary)

Procedure:

  • Administer a sensitizing dose of LEMS patient serum (~1-1.5 mL) or purified IgG (~10 mg) via intraperitoneal injection.[1]

  • 24 hours post-sensitization, inject cyclophosphamide (300 mg/kg, IP) to suppress the host immune response against the foreign human proteins.[1]

  • Continue with daily intraperitoneal injections of LEMS patient serum or IgG for a period of 2-4 weeks to establish the disease model.[1]

  • A control group of mice should be injected with serum from healthy individuals following the same protocol.

  • The development of the LEMS phenotype can be confirmed by electrophysiological recordings of neuromuscular junction function.

cluster_workflow LEMS Mouse Model Workflow start Start sensitization Sensitizing IP Injection: LEMS Patient Serum/IgG start->sensitization cyclophosphamide 24h Later: Cyclophosphamide (300 mg/kg, IP) sensitization->cyclophosphamide daily_injections Daily IP Injections: LEMS Serum/IgG (2-4 weeks) cyclophosphamide->daily_injections confirmation Electrophysiological Confirmation daily_injections->confirmation end LEMS Model Ready confirmation->end

Workflow for LEMS Passive-Transfer Mouse Model.
Protocol 2: Ex Vivo Electrophysiological Recordings of Neuromuscular Junctions

This protocol outlines the procedure for assessing the effects of this compound on synaptic transmission in nerve-muscle preparations from the LEMS mouse model.

Materials:

  • LEMS and control mice from Protocol 1

  • Dissection tools

  • Recording chamber

  • Krebs-Ringer solution

  • This compound stock solution (in DMSO)

  • 3,4-diaminopyridine (DAP) stock solution

  • Microelectrodes for intracellular recording

  • Suction electrode for nerve stimulation

  • Amplifier and data acquisition system

Procedure:

  • Euthanize a mouse from the LEMS model or control group and dissect a nerve-muscle preparation (e.g., phrenic nerve-diaphragm or levator auris longus).

  • Mount the preparation in a recording chamber continuously perfused with oxygenated Krebs-Ringer solution.

  • Position a suction electrode on the motor nerve for stimulation.

  • Insert an intracellular microelectrode into a muscle fiber near the endplate region to record endplate potentials (EPPs) and miniature endplate potentials (mEPPs).

  • Record baseline EPPs and mEPPs.

  • Apply this compound (e.g., 50 µM) to the bath and allow it to incubate for at least 30 minutes.[3][4]

  • Record EPPs and mEPPs in the presence of this compound.

  • For synergistic effect studies, wash out this compound and apply DAP (e.g., 1.5 µM), or apply both compounds concurrently.[1]

  • Analyze the amplitude and frequency of EPPs and mEPPs to determine the effects of the compounds on neurotransmitter release.

cluster_protocol Ex Vivo Electrophysiology Protocol dissection Dissect Nerve-Muscle Preparation mounting Mount in Recording Chamber dissection->mounting electrodes Position Stimulation & Recording Electrodes mounting->electrodes baseline Record Baseline EPPs & mEPPs electrodes->baseline gv58_app Apply this compound (50 µM) (30 min incubation) baseline->gv58_app gv58_rec Record in this compound gv58_app->gv58_rec washout Washout gv58_rec->washout dap_app Apply DAP (1.5 µM) or This compound + DAP washout->dap_app dap_rec Record in DAP or Combination dap_app->dap_rec analysis Data Analysis dap_rec->analysis

Ex Vivo Electrophysiology Workflow.
Protocol 3: In Vivo Assessment of Muscle Function

While detailed published protocols for in vivo behavioral testing of this compound in the LEMS mouse model are limited, this generalized protocol describes a potential approach.[1]

Materials:

  • LEMS and control mice

  • This compound formulated for in vivo administration (e.g., subcutaneous injection)

  • Grip strength meter

  • Other relevant behavioral apparatus (e.g., rotarod)

Procedure:

  • Establish a baseline for muscle strength in LEMS and control mice using a grip strength meter or other behavioral tests.

  • Administer this compound to a cohort of LEMS mice. The dosage and route of administration will need to be optimized.

  • At various time points post-administration, re-assess muscle strength and compare it to baseline values and to a vehicle-treated LEMS control group.

  • Monitor for any adverse effects.

  • For synergistic studies, a separate cohort can be treated with a combination of this compound and DAP.

Note: The variability in LEMS patient serum used for the passive transfer can lead to variability in the behavioral effects observed in the mouse model.[1] Careful selection of serum and appropriate cohort sizes are crucial for obtaining reliable in vivo data.

Safety and Handling

This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound represents a promising therapeutic strategy for LEMS by directly targeting the underlying pathophysiology of reduced presynaptic calcium influx. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in preclinical LEMS models to further investigate its therapeutic potential and elucidate its mechanisms of action.

References

Application Notes and Protocols for GV-58 in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58 is a novel small molecule that acts as a potent agonist for N-type and P/Q-type voltage-gated calcium channels (VGCCs), which are critical for neurotransmitter release at most synapses.[1] Developed as a modification of (R)-roscovitine, this compound exhibits enhanced potency as a calcium channel agonist and reduced activity as a cyclin-dependent kinase (Cdk) antagonist compared to its parent compound.[1][2] Its unique mechanism of action, which involves slowing the deactivation of these channels, leads to a significant increase in presynaptic calcium influx during neuronal activity.[1][3] This augmented calcium entry subsequently enhances neurotransmitter release, making this compound a valuable tool for studying synaptic transmission and a potential therapeutic agent for neuromuscular disorders characterized by weakened synaptic function, such as Lambert-Eaton myasthenic syndrome (LEMS).[1][3]

Mechanism of Action

This compound functions as a positive allosteric modulator of N- and P/Q-type calcium channels.[2][4] Unlike channel blockers or openers that directly obstruct or open the channel pore, this compound binds to a site on the channel that stabilizes its open conformation.[4] This action slows the channel's deactivation (closing) process, thereby prolonging the influx of calcium ions into the presynaptic terminal following an action potential.[1] The increased intracellular calcium concentration at the active zone enhances the probability of synaptic vesicle fusion and subsequent neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effects on calcium channels and synaptic transmission.

Table 1: Potency of this compound on Voltage-Gated Calcium Channels

Channel TypeEC₅₀ (µM)Reference
N-type7.21[3]
P/Q-type8.81[3]

Table 2: Electrophysiological Effects of this compound at the Neuromuscular Junction (NMJ)

ParameterConditionTreatmentResultReference
mEPP FrequencyLEMS Mouse Model50 µM this compoundIncreased from 3.27 s⁻¹ to 10.45 s⁻¹[3]
EPP AmplitudeLEMS Mouse Model50 µM this compoundSignificantly increased[1]
Quantal ContentLEMS Mouse Model50 µM this compoundSignificantly increased[1]

Signaling Pathway and Experimental Workflow

GV58_Signaling_Pathway AP Action Potential Depol Membrane Depolarization AP->Depol VGCC N- & P/Q-type Ca²⁺ Channels Depol->VGCC opens Ca_influx Increased Ca²⁺ Influx VGCC->Ca_influx GV58 This compound GV58->VGCC slows deactivation Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release

Caption: this compound Signaling Pathway.

GV58_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare Neuronal Culture or Tissue Slice baseline Record Baseline Synaptic Activity prep->baseline sol_prep Prepare this compound Stock Solution (e.g., in DMSO) application Apply this compound (e.g., 50 µM) sol_prep->application baseline->application incubation Incubate (e.g., 30 min) application->incubation post_treatment Record Post-Treatment Synaptic Activity incubation->post_treatment analysis Analyze Electrophysiology, Ca²⁺ Imaging, or Fluorescence Data post_treatment->analysis comparison Compare Baseline vs. Post-Treatment Data analysis->comparison

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Synaptic Transmission

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effects of this compound on synaptic transmission in cultured neurons or brain slices.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Artificial cerebrospinal fluid (aCSF) or appropriate external recording solution

  • Internal patch pipette solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for patch pipettes

  • Micromanipulator

  • Microscope with DIC optics

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 50 mM) in DMSO. Store at -20°C.

    • On the day of the experiment, dilute the this compound stock solution into the external recording solution to the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Cell Preparation:

    • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

    • Transfer the preparation to the recording chamber and perfuse with the external recording solution.

  • Baseline Recording:

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline synaptic activity. This can include spontaneous events (mEPSCs or mIPSCs) or evoked responses by stimulating presynaptic axons.

    • For evoked responses, deliver a consistent electrical stimulus every 10-20 seconds and record the resulting postsynaptic currents (EPSCs or IPSCs) for at least 5-10 minutes to establish a stable baseline.

  • This compound Application:

    • Switch the perfusion to the external solution containing this compound.

    • Allow the compound to perfuse and incubate for a sufficient period (e.g., 30 minutes) to ensure it reaches the synapse and exerts its effect.[1]

  • Post-Treatment Recording:

    • Continue to record spontaneous or evoked synaptic activity in the presence of this compound for at least 10-15 minutes.

  • Data Analysis:

    • Analyze the recorded data to determine changes in the frequency and amplitude of spontaneous events, and the amplitude and kinetics of evoked responses.

    • Compare the post-treatment data to the baseline recordings to quantify the effect of this compound.

Protocol 2: Presynaptic Calcium Imaging

This protocol outlines a method for imaging changes in presynaptic calcium concentration in response to neuronal activity and the application of this compound, using a genetically encoded calcium indicator (GECI) like synGCaMP.

Materials:

  • This compound

  • Neuronal culture expressing a presynaptic calcium indicator (e.g., synGCaMP)

  • Fluorescence microscope with a high-speed camera and appropriate filter sets

  • Field stimulation electrodes

  • Image acquisition and analysis software

Procedure:

  • Cell Culture and Transfection:

    • Culture primary neurons or a suitable neuronal cell line.

    • Transfect the neurons with a plasmid encoding a presynaptically targeted GECI. Allow for sufficient expression time (typically 7-14 days).

  • Baseline Imaging:

    • Place the coverslip with the cultured neurons in a perfusion chamber on the microscope stage.

    • Perfuse with an appropriate imaging buffer (e.g., Tyrode's solution).

    • Identify an axon with presynaptic boutons expressing the GECI.

    • Acquire a baseline time-lapse series of fluorescence images while delivering electrical field stimulation to evoke action potentials (e.g., a train of 10 pulses at 20 Hz).

  • This compound Application:

    • Prepare the this compound solution in the imaging buffer as described in Protocol 1.

    • Perfuse the chamber with the this compound containing solution and incubate for 15-30 minutes.

  • Post-Treatment Imaging:

    • Acquire another time-lapse series of fluorescence images using the same stimulation protocol as in the baseline condition.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual presynaptic boutons.

    • Measure the change in fluorescence intensity (ΔF/F₀) in response to the electrical stimulation for both baseline and post-treatment conditions.

    • Compare the peak ΔF/F₀ and the decay kinetics of the calcium transients to determine the effect of this compound on presynaptic calcium dynamics.

Protocol 3: Synaptic Vesicle Cycling using pHluorins

This protocol describes the use of pH-sensitive fluorescent proteins (pHluorins) to visualize synaptic vesicle exocytosis and endocytosis and to assess the impact of this compound on these processes.

Materials:

  • This compound

  • Neuronal culture expressing a synaptic vesicle-targeted pHluorin (e.g., vGLUT1-pHluorin or synaptophysin-pHluorin)

  • Fluorescence microscope with a sensitive camera

  • Field stimulation electrodes

  • Image acquisition and analysis software

Procedure:

  • Cell Culture and Transfection:

    • Prepare and transfect neuronal cultures with a plasmid encoding a pHluorin targeted to the lumen of synaptic vesicles.

  • Baseline Imaging of Vesicle Cycling:

    • Mount the coverslip in a perfusion chamber on the microscope.

    • Perfuse with imaging buffer.

    • Stimulate the neurons with an electrical field stimulus (e.g., a train of action potentials) to induce exocytosis.

    • Acquire a time-lapse series of fluorescence images before, during, and after the stimulation. The increase in fluorescence corresponds to the fusion of vesicles with the plasma membrane and the exposure of the pHluorin to the neutral extracellular pH. The subsequent decay in fluorescence reflects endocytosis and re-acidification of the vesicles.

  • This compound Application:

    • Apply this compound to the perfusion chamber as described in the previous protocols and incubate.

  • Post-Treatment Imaging of Vesicle Cycling:

    • Repeat the stimulation and imaging protocol in the presence of this compound.

  • Data Analysis:

    • Define ROIs over individual synaptic boutons.

    • Measure the peak fluorescence change in response to stimulation, which is proportional to the number of vesicles that have undergone exocytosis.

    • Analyze the decay kinetics of the fluorescence signal to assess the rate of endocytosis.

    • Compare these parameters between the baseline and this compound treatment conditions to determine the effect of this compound on synaptic vesicle exocytosis and recycling.

Concluding Remarks

This compound is a powerful pharmacological tool for modulating and studying synaptic transmission. Its specific action on N- and P/Q-type calcium channels allows for the targeted enhancement of neurotransmitter release. The protocols provided herein offer a framework for investigating the effects of this compound on various aspects of synaptic function, from the fundamental electrophysiological properties to the dynamics of presynaptic calcium and vesicle cycling. These studies will not only contribute to a better understanding of the mechanisms of synaptic transmission but also aid in the development of novel therapeutic strategies for a range of neurological and neuromuscular disorders.

References

Application Notes and Protocols for GV-58 Treatment in a SOD1G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. The SOD1G93A transgenic mouse is a widely utilized animal model that recapitulates key features of ALS pathology. Recent preclinical research has identified GV-58, a novel Cav2-specific voltage-gated calcium channel gating modifier, as a potential therapeutic agent.[1] this compound enhances neurotransmission at the neuromuscular junction (NMJ) by prolonging the opening of presynaptic calcium channels, thereby increasing calcium influx and subsequent acetylcholine release.[2][3] Studies have shown that treatment with this compound can delay disease progression, improve neuromuscular function, and preserve synaptic integrity in SOD1G93A mice.[1]

These application notes provide a detailed overview of the experimental protocols for the administration and evaluation of this compound in the SOD1G93A mouse model of ALS, based on currently available research.

Mechanism of Action: this compound Signaling Pathway

This compound acts as a positive allosteric modulator of Cav2 (P/Q- and N-type) voltage-gated calcium channels located at the presynaptic terminal of the neuromuscular junction. By stabilizing the open state of these channels, this compound enhances calcium influx during neuronal action potentials. This elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased quantal content of acetylcholine released into the synaptic cleft. The augmented neurotransmitter release strengthens neuromuscular transmission, which is often compromised in ALS.

GV58_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber ActionPotential Action Potential Arrives Cav2 Cav2 Ca²⁺ Channel (P/Q- and N-type) ActionPotential->Cav2 Depolarization Ca_Influx Increased Ca²⁺ Influx Cav2->Ca_Influx Opens GV58 This compound GV58->Cav2 Prolongs Open State Vesicles Synaptic Vesicles (with Acetylcholine) Ca_Influx->Vesicles Fusion Vesicle Fusion Vesicles->Fusion Triggers ACh_Release Acetylcholine Release Fusion->ACh_Release ACh Acetylcholine ACh_Release->ACh nAChR Nicotinic ACh Receptors ACh->nAChR EPP Enhanced End-Plate Potential (EPP) nAChR->EPP Activation Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction

Caption: this compound enhances neuromuscular transmission by modulating presynaptic calcium channels.

Experimental Protocols

Chronic In Vivo this compound Treatment Protocol

This protocol describes the long-term administration of this compound to SOD1G93A mice to assess its effects on disease progression and neuromuscular function.

Materials:

  • SOD1G93A transgenic mice

  • Wild-type littermates (as controls)

  • This compound compound

  • Vehicle for injection (e.g., DMSO and saline)

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

  • Ethanol wipes

Procedure:

  • Animal Cohort: Begin with a cohort of SOD1G93A mice and wild-type littermates. House animals in a controlled environment with ad libitum access to food and water.

  • Treatment Initiation: Commence treatment at a pre-symptomatic or early symptomatic stage, for example, at postnatal day 90 (P90).[1]

  • This compound Preparation: Prepare the this compound solution for injection. While the exact dosage from the chronic study is not publicly available, a starting point could be extrapolated from other in vivo studies, with appropriate dose-response testing. Dissolve this compound in a suitable vehicle, such as a solution of DMSO and sterile saline. The final concentration of DMSO should be minimized to avoid toxicity.

  • Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection once daily.[1]

    • Weigh each mouse to determine the correct injection volume.

    • Restrain the mouse securely.

    • Disinfect the injection site on the lower quadrant of the abdomen with an ethanol wipe.

    • Insert the needle at a 15-20 degree angle and inject the solution into the peritoneal cavity.

  • Treatment Duration: Continue the daily injections for a predetermined period, for instance, 20 consecutive days.[1]

  • Monitoring: Throughout the treatment period, monitor the mice daily for general health, body weight, and signs of disease progression using a standardized scoring system.

Assessment of Neuromuscular Function

A. Motor Performance Evaluation:

  • Grip Strength Test: Measure forelimb and hindlimb grip strength using a grip strength meter. Record the peak force exerted by the mouse.

  • Rotarod Test: Assess motor coordination and balance by placing the mouse on an accelerating rotarod. Record the latency to fall.

  • Neurological Scoring: Score the motor deficits of the mice based on observation of gait, mobility, and hindlimb splay.

B. Electrophysiological Analysis of Neuromuscular Junctions (Ex Vivo):

This procedure is performed on isolated nerve-muscle preparations to directly measure synaptic transmission.

  • Tissue Dissection: At the end of the treatment period, euthanize the mouse and dissect a nerve-muscle preparation, such as the epitrochleoanconeus (ETA) or diaphragm muscle with the phrenic nerve intact.

  • Physiological Bath: Place the preparation in a chamber continuously perfused with oxygenated Ringer's solution.

  • Intracellular Recording: Carefully insert a microelectrode into a muscle fiber near the end-plate to record postsynaptic potentials.

  • Data Acquisition:

    • Record spontaneous miniature end-plate potentials (mEPPs) to assess the postsynaptic response to single vesicle fusion events.

    • Stimulate the motor nerve and record evoked end-plate potentials (EPPs).

    • Calculate the quantal content (the number of vesicles released per action potential) by dividing the mean EPP amplitude by the mean mEPP amplitude.

Immunohistochemical Analysis of Neuromuscular Junction Innervation

This protocol is used to visualize and quantify the integrity of the neuromuscular junctions.

  • Tissue Preparation: Following euthanasia, perfuse the mouse with 4% paraformaldehyde (PFA). Dissect the muscle of interest and post-fix in PFA, followed by cryoprotection in sucrose.

  • Sectioning: Cut longitudinal sections of the muscle using a cryostat.

  • Staining:

    • Stain for presynaptic nerve terminals using antibodies against synaptic vesicle proteins (e.g., SV2) or neurofilaments.

    • Label postsynaptic acetylcholine receptors (AChRs) with fluorescently-tagged α-bungarotoxin.

  • Imaging and Analysis:

    • Visualize the stained NMJs using a confocal microscope.

    • Quantify the percentage of fully innervated, partially denervated, and fully denervated end-plates.

Experimental Workflow

GV58_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / Post-Mortem Phase start_treatment Start Treatment (P90) SOD1G93A Mice daily_injection Daily i.p. Injections (20 days) This compound or Vehicle start_treatment->daily_injection monitoring Daily Monitoring (Body Weight, Neurological Score) daily_injection->monitoring motor_function Motor Function Tests (Grip Strength, Rotarod) monitoring->motor_function euthanasia Euthanasia & Tissue Collection (End of Treatment) motor_function->euthanasia electrophysiology Electrophysiology (EPP, mEPP, Quantal Content) euthanasia->electrophysiology immunohistochemistry Immunohistochemistry (NMJ Innervation) euthanasia->immunohistochemistry

Caption: Experimental workflow for evaluating this compound in SOD1G93A mice.

Data Presentation

Note: The following tables are illustrative examples. The actual quantitative data from the chronic in vivo study of this compound in SOD1G93A mice are not yet publicly available.

Table 1: Effect of Chronic this compound Treatment on Motor Function

Treatment GroupNeurological Score (at Day 110)Grip Strength (% of Baseline)Latency to Fall on Rotarod (s)
Wild-Type + Vehicle 0100 ± 5180 ± 10
SOD1G93A + Vehicle 2.5 ± 0.560 ± 875 ± 12
SOD1G93A + this compound 1.5 ± 0.480 ± 7110 ± 15

Table 2: Electrophysiological Parameters of the Neuromuscular Junction

Treatment GroupmEPP Amplitude (mV)EPP Amplitude (mV)Quantal Content
Wild-Type + Vehicle 1.2 ± 0.145 ± 337.5
SOD1G93A + Vehicle 0.8 ± 0.125 ± 431.3
SOD1G93A + this compound 0.9 ± 0.135 ± 338.9

Table 3: Quantification of Neuromuscular Junction Innervation

Treatment GroupFully Innervated NMJs (%)Partially Denervated NMJs (%)Fully Denervated NMJs (%)
Wild-Type + Vehicle 98 ± 22 ± 10
SOD1G93A + Vehicle 55 ± 730 ± 515 ± 4
SOD1G93A + this compound 75 ± 620 ± 45 ± 2

Conclusion

The available data suggest that this compound holds promise as a therapeutic strategy for ALS by enhancing neuromuscular transmission. The protocols outlined in these application notes provide a framework for conducting preclinical studies to further evaluate the efficacy and mechanism of action of this compound in the SOD1G93A mouse model. Further research is warranted to establish optimal dosing and treatment regimens and to fully elucidate the long-term benefits of this compound.

References

Application Notes and Protocols for Determining the Effective Concentration of GV-58 for Ca2+ Influx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58 is a novel small molecule that acts as a positive allosteric modulator of voltage-gated calcium channels (VGCCs), specifically targeting N-type (Cav2.2) and P/Q-type (Cav2.1) channels.[1][2][3] Its mechanism of action involves slowing the deactivation of these channels, which leads to a significant increase in presynaptic Ca2+ entry during neuronal activity.[1][2] This property makes this compound a valuable research tool for studying neurotransmission and a potential therapeutic agent for neuromuscular disorders characterized by reduced neurotransmitter release, such as Lambert-Eaton myasthenic syndrome (LEMS).[1][2][4]

These application notes provide a comprehensive overview of the effective concentrations of this compound for inducing Ca2+ influx and detailed protocols for its experimental application.

Quantitative Data Summary

The effective concentration of this compound for potentiating Ca2+ influx has been determined through various experimental models. The half-maximal effective concentration (EC50) values provide a key benchmark for its potency.

ParameterValueChannel TypeReference
EC50 7.21 µMN-type (Cav2.2)[1]
EC50 8.81 µMP/Q-type (Cav2.1)[1][3]
Concentration for Maximal Effects in Mouse Models 50 µMPresynaptic P/Q-type[2]
Concentration for Restoring Function in LEMS Neuromuscular Junction 50 µMPresynaptic P/Q-type[1]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound enhances Ca2+ influx through a direct interaction with N- and P/Q-type voltage-gated calcium channels. The following diagram illustrates this simplified signaling pathway.

GV58_Signaling_Pathway cluster_membrane Presynaptic Terminal Membrane GV58 This compound VGCC_Open N- or P/Q-type Ca2+ Channel (Open/Stabilized) GV58->VGCC_Open Stabilizes Open State VGCC N- or P/Q-type Ca2+ Channel (Closed) Ca_Int Ca2+ (Intracellular) Ca_Ext Ca2+ (Extracellular) Ca_Ext->VGCC_Open Influx Vesicle_Fusion Neurotransmitter Vesicle Fusion Ca_Int->Vesicle_Fusion Triggers Depolarization Action Potential (Depolarization) Depolarization->VGCC Opens

Caption: Simplified signaling pathway of this compound action.

Experimental Workflow for Calcium Imaging

A typical experiment to measure this compound mediated Ca2+ influx involves loading cells with a calcium-sensitive fluorescent indicator, establishing a baseline fluorescence, applying this compound, and then stimulating the cells to open voltage-gated calcium channels.

Calcium_Imaging_Workflow Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Dye_Loading Load Cells with Ca2+ Indicator (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Baseline Record Baseline Fluorescence Wash->Baseline Add_GV58 Add this compound at Desired Concentration Baseline->Add_GV58 Incubate Incubate (optional, time-dependent effects) Add_GV58->Incubate Stimulate Stimulate Cells (e.g., with high K+ or electrical field stimulation) Incubate->Stimulate Record_Fluorescence Record Fluorescence Changes Stimulate->Record_Fluorescence Data_Analysis Analyze Data (e.g., ΔF/F0) Record_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a calcium imaging assay.

Determining Optimal this compound Concentration

The process of identifying the optimal concentration of this compound for a specific experiment involves a dose-response analysis.

Dose_Response_Logic Start Define Concentration Range Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Run_Assay Perform Ca2+ Influx Assay for each Concentration Prepare_Dilutions->Run_Assay Measure_Response Measure Peak Ca2+ Response Run_Assay->Measure_Response Plot_Data Plot Dose-Response Curve (Concentration vs. Response) Measure_Response->Plot_Data Calculate_EC50 Calculate EC50 Value Plot_Data->Calculate_EC50 Determine_Optimal Determine Optimal Concentration for Maximal Effect Calculate_EC50->Determine_Optimal End End Determine_Optimal->End

Caption: Logical workflow for determining optimal this compound concentration.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effective concentration of this compound on Ca2+ influx.

Protocol 1: In Vitro Calcium Imaging using Fluorescent Indicators

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in cultured cells upon application of this compound and subsequent depolarization.

Materials:

  • Cultured cells expressing N- or P/Q-type calcium channels (e.g., primary neurons, SH-SY5Y, PC-12, or transfected HEK293 cells)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • High potassium (High K+) stimulation buffer (HBSS with elevated KCl, e.g., 50-90 mM, with corresponding reduction in NaCl to maintain osmolarity)

  • Fluorescence microscope or plate reader capable of kinetic reads

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or 96-well black-walled, clear-bottom plates suitable for fluorescence imaging.

    • Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).

  • Dye Loading:

    • Prepare a loading solution of the chosen calcium indicator. For example, for Fluo-4 AM, a final concentration of 1-5 µM is common.

    • To aid in dye solubilization, first, dilute the dye stock in a small amount of DMSO and then add Pluronic F-127 (at a final concentration of 0.02%).

    • Dilute the dye mixture into HBSS to the final desired concentration.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for the specific cell type.

  • Washing:

    • Gently wash the cells two to three times with warm HBSS to remove extracellular dye.

    • After the final wash, add fresh HBSS to the cells and allow them to rest for 15-30 minutes to allow for complete de-esterification of the AM ester.

  • Baseline Fluorescence Measurement:

    • Place the plate in the fluorescence microscope or plate reader.

    • Acquire a stable baseline fluorescence reading for 1-2 minutes. For Fluo-4, excitation is typically at 488 nm and emission is collected at ~520 nm. For Fura-2, ratiometric imaging involves alternating excitation at ~340 nm and ~380 nm, with emission collected at ~510 nm.

  • This compound Application:

    • Prepare working solutions of this compound in HBSS at various concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Add the this compound solution to the cells.

    • Incubate for a predetermined time. Based on literature, a 30-minute incubation may be effective.[1]

  • Stimulation and Recording:

    • Initiate recording of fluorescence.

    • After a short period to re-establish a baseline, rapidly add the high K+ stimulation buffer to depolarize the cells and open voltage-gated calcium channels.

    • Continue recording to capture the peak of the calcium influx and its subsequent decay.

  • Data Analysis:

    • For non-ratiometric dyes like Fluo-4, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as ΔF/F0.

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm). This ratio is proportional to the intracellular calcium concentration.

    • Plot the dose-response curve of this compound concentration versus the peak calcium response to determine the EC50.

Protocol 2: Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of Ca2+ currents through voltage-gated calcium channels and the effect of this compound.

Materials:

  • Cells expressing the calcium channel of interest.

  • Whole-cell patch-clamp setup (amplifier, micromanipulators, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., containing in mM: 140 TEA-Cl, 10 BaCl2 or CaCl2, 10 HEPES, adjusted to pH 7.4). Barium is often substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2).

  • This compound stock solution.

Procedure:

  • Cell Preparation:

    • Plate cells at a low density to allow for easy access with a patch pipette.

  • Pipette Preparation:

    • Pull pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential where the channels of interest are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., to +10 mV) to elicit calcium channel currents.

    • Record the resulting currents.

  • This compound Application:

    • Perfuse the external solution containing the desired concentration of this compound over the cell.

    • Allow several minutes for the drug to take effect.

  • Post-Drug Recording:

    • Apply the same series of voltage steps and record the currents in the presence of this compound. A key indicator of this compound's action is the slowing of the tail current deactivation upon repolarization.

  • Data Analysis:

    • Measure the peak inward current and the tail current integral before and after this compound application.

    • Construct a dose-response curve by applying multiple concentrations of this compound and measuring the potentiation of the calcium current.

    • Calculate the EC50 from the dose-response curve.

Conclusion

This compound is a potent and selective positive allosteric modulator of N- and P/Q-type calcium channels. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their studies of Ca2+ influx and its downstream consequences. The optimal concentration and experimental conditions should be empirically determined for each specific cell type and experimental question. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for GV-58 Administration in Drosophila Neuromuscular Junction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GV-58 is a compound recognized for its role in enhancing synaptic transmission at mammalian neuromuscular junctions (NMJs) by prolonging the opening time of presynaptic P-type voltage-gated calcium channels (VGCCs)[1][2][3]. This mechanism leads to increased calcium influx into the presynaptic terminal, thereby augmenting neurotransmitter release[1][3]. In the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where synaptic efficacy is compromised, this compound has been proposed as a potential therapeutic agent to bolster synaptic strength[1][3].

The Drosophila melanogaster larval neuromuscular junction is a powerful and widely used model system for studying the molecular mechanisms of synaptic transmission. The presynaptic calcium channels at the Drosophila NMJ are pharmacologically classified as P-type, similar to their mammalian counterparts[1][3][4]. This similarity suggested that this compound might also enhance synaptic transmission in this model organism. However, experimental evidence indicates that the administration of this compound to the larval Drosophila NMJ does not produce a consistent or predictable alteration in synaptic transmission[1][2][3]. The observed responses have been mixed, with some preparations showing an increase in excitatory junctional potential (EJP) amplitude while others show a decrease[3]. This suggests potential structural or functional differences in the P-type calcium channels between Drosophila and mammals that affect their interaction with this compound[1][2][4].

These application notes provide a detailed protocol for the administration of this compound in Drosophila NMJ studies, based on published research. The information is intended for researchers investigating synaptic physiology and pharmacology in Drosophila, and for those in drug development exploring the translational potential of compounds like this compound across different species. The provided protocols and data will enable researchers to replicate and further investigate the effects of this compound on this model synapse.

Data Presentation

The following table summarizes the reported quantitative effects of this compound on the amplitude of excitatory junctional potentials (EJPs) at the Drosophila larval NMJ. The key finding is the lack of a consistent, statistically significant effect.

Concentration of this compoundVehicleReported Effect on EJP AmplitudeReference
0.1 mM0.1% DMSOInconsistent; some preparations showed an increase, while others showed a decrease.[3]
1.0 mM0.1% DMSOInconsistent; some preparations showed an increase, while others showed a decrease.[1][2][3]

Signaling Pathway and Experimental Workflow

Proposed Mechanism of this compound Action (based on mammalian studies)

gv58_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Action_Potential Action Potential VGCC P-type Ca2+ Channel (Cav2.1) Action_Potential->VGCC depolarizes Ca_Influx Increased Ca2+ Influx VGCC->Ca_Influx opens Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Receptors Glutamate Receptors NT_Release->Receptors activates GV58 This compound GV58->VGCC prolongs opening EJP Excitatory Junctional Potential Receptors->EJP generates experimental_workflow Larva_Prep Prepare 3rd Instar Drosophila Larva Dissection Dissect larva in HL3 saline to expose body wall muscles Larva_Prep->Dissection Baseline_Rec Record baseline EJPs and mEJPs in HL3 saline + 0.1% DMSO Dissection->Baseline_Rec GV58_Admin Bath apply this compound (0.1 mM or 1.0 mM in 0.1% DMSO) Baseline_Rec->GV58_Admin Incubation Incubate preparation GV58_Admin->Incubation Post_GV58_Rec Record EJPs and mEJPs post-GV-58 application Incubation->Post_GV58_Rec Data_Analysis Analyze changes in EJP amplitude and mEJP frequency/amplitude Post_GV58_Rec->Data_Analysis

References

Measuring the Effects of GV-58 on End-Plate Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-58 is a novel small molecule that acts as a positive allosteric modulator of presynaptic N- and P/Q-type voltage-gated calcium channels (CaV2.1 and CaV2.2). By prolonging the open time of these channels, this compound enhances calcium influx into the presynaptic terminal during an action potential. This leads to a subsequent increase in neurotransmitter release at the neuromuscular junction (NMJ). This property makes this compound a compound of significant interest for potential therapeutic applications in disorders characterized by neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][2][3]

These application notes provide a detailed overview of the effects of this compound on end-plate potentials (EPPs) and offer comprehensive protocols for their measurement.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of synaptic transmission at the neuromuscular junction. The data is primarily derived from studies on a passive transfer mouse model of LEMS.

Table 1: Effect of this compound on End-Plate Potential (EPP) and Miniature End-Plate Potential (mEPP) Parameters

ParameterVehicle Control (0.05–0.1% DMSO)50 μM this compoundPercentage ChangeReference
EPP Amplitude13.00 ± 0.56 mV19.44 ± 0.98 mV~49.5% increase[4]
Quantal Content (Peak)38.0 ± 12.856.0 ± 15.2~47.4% increase[4]
mEPP Frequency3.27 s⁻¹10.45 s⁻¹~219.6% increase[5]
EPP Full-Width at Half-Maximum (FWHM)3.39 ± 0.06 ms3.90 ± 0.07 ms~15.0% increase[6]
EPP 90-10% Decay Time5.84 ± 0.12 ms6.79 ± 0.11 ms~16.3% increase[6]

Table 2: Agonist Activity of this compound on Presynaptic Calcium Channels

Channel TypeEC50Fold Increase in Tail Current IntegralReference
N-type (CaV2.2)7.21 ± 0.86 μM~32-fold[3][5]
P/Q-type (CaV2.1)8.81 ± 1.07 μM~33-fold[3]

Signaling Pathway

The primary mechanism of action of this compound at the neuromuscular junction is the potentiation of acetylcholine release via modulation of presynaptic calcium channels.

GV58_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor End-Plate) AP Action Potential CaV N- & P/Q-type Ca²⁺ Channels AP->CaV Depolarization Ca_influx Increased Ca²⁺ Influx CaV->Ca_influx GV58 This compound GV58->CaV Prolongs Opening Vesicles Synaptic Vesicles (containing ACh) Ca_influx->Vesicles Triggers Fusion Vesicle Fusion & ACh Release Vesicles->Fusion AChR Nicotinic ACh Receptors (nAChRs) Fusion->AChR ACh binds to Na_influx Na⁺ Influx AChR->Na_influx EPP End-Plate Potential (EPP) Na_influx->EPP Depolarization Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Sol_Prep Prepare Ringer's Solution and this compound/Vehicle Dissect Dissect Phrenic Nerve- Hemi-diaphragm Sol_Prep->Dissect Mount Mount Preparation in Recording Chamber Dissect->Mount Impale Impale Muscle Fiber with Microelectrode Mount->Impale Baseline Record Baseline mEPPs and EPPs Impale->Baseline Apply_GV58 Apply this compound or Vehicle (Perfusion) Baseline->Apply_GV58 Analyze_mEPP Analyze mEPP (Amplitude, Frequency) Incubate Incubate for 30-60 min Apply_GV58->Incubate Post_Treat Record Post-Treatment mEPPs and EPPs Incubate->Post_Treat Post_Treat->Analyze_mEPP Analyze_EPP Analyze EPP (Amplitude, Waveform) Calc_QC Calculate Quantal Content Analyze_mEPP->Calc_QC Analyze_EPP->Calc_QC Compare Compare Pre- and Post- Treatment Data Calc_QC->Compare Logical_Relationship cluster_presynaptic Presynaptic Effects cluster_postsynaptic Postsynaptic Measurements GV58 This compound Application Ca_Mod Modulation of Ca²⁺ Channels GV58->Ca_Mod Ca_Influx Increased Ca²⁺ Influx Ca_Mod->Ca_Influx ACh_Release Enhanced ACh Release Ca_Influx->ACh_Release EPP_Amp Increased EPP Amplitude ACh_Release->EPP_Amp mEPP_Freq Increased mEPP Frequency ACh_Release->mEPP_Freq EPP_Wave Altered EPP Waveform (Widening) ACh_Release->EPP_Wave Quantal_Content Increased Quantal Content EPP_Amp->Quantal_Content

References

Troubleshooting & Optimization

GV-58 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GV-58, a selective N- and P/Q-type calcium channel agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule that acts as a positive allosteric modulator of N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1) voltage-gated calcium channels.[1][2] Its primary mechanism of action involves slowing the deactivation of these channels, which leads to a prolonged influx of calcium ions (Ca²⁺) into presynaptic terminals during an action potential.[1][2] This enhanced calcium entry increases the probability of neurotransmitter release.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for both in vitro and in vivo studies.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to two years).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: What is the maximum tolerated final concentration of DMSO in cell culture experiments?

A4: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. However, many cell lines can tolerate final DMSO concentrations up to 0.5% without significant adverse effects. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Can this compound be used in animal studies?

A5: Yes, this compound has been used in animal models. For in vivo administration, a common formulation involves using DMSO as a co-solvent. One documented protocol yields a clear solution with a this compound concentration of at least 2.5 mg/mL using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Troubleshooting Guide: this compound Solubility in DMSO

Issue Potential Cause Recommended Solution
This compound powder is difficult to dissolve in DMSO. Insufficient mixing or low temperature.- Vortex the solution for several minutes. - Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. - Sonication can also be used to help dissolve the compound.[1]
Precipitation occurs when diluting the DMSO stock solution with aqueous media. The compound is less soluble in aqueous solutions. This is a common occurrence for hydrophobic compounds.- Ensure the DMSO stock solution is at room temperature before dilution. - Add the DMSO stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing. - For cell culture, add the DMSO stock directly to the culture medium, rather than to a purely aqueous buffer first.
The final solution appears cloudy or has visible particles. The solubility limit has been exceeded in the final solution, or the compound has aggregated.- If precipitation is observed after dilution, try vortexing or gentle warming to redissolve. - If the issue persists, you may need to prepare a more dilute stock solution or lower the final concentration in your experiment. - Consider the possibility of compound aggregation, which can sometimes be influenced by the properties of DMSO itself.
Inconsistent experimental results. Degradation of this compound in the stock solution.- Ensure proper storage of the stock solution at -20°C or -80°C in tightly sealed vials. - Avoid repeated freeze-thaw cycles by preparing aliquots. - For sensitive experiments, consider preparing fresh stock solutions.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 374.5 g/mol ), weigh out 3.745 mg of this compound.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming (e.g., 37°C) or sonication can be applied to facilitate dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

In Vitro Dilution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile pipette tips and tubes

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • When diluting, add the this compound stock solution to the culture medium and mix immediately and thoroughly to prevent precipitation.

  • Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (typically <0.5%).

  • Include a vehicle control in your experimental setup, which consists of cell culture medium with the same final concentration of DMSO as your treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

GV58_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Action_Potential Action Potential Propagation VGCC N- and P/Q-type Voltage-Gated Ca²⁺ Channel (VGCC) Action_Potential->VGCC Depolarization Ca_Influx Increased Ca²⁺ Influx VGCC->Ca_Influx Channel Opening GV58 This compound GV58->VGCC Slows Deactivation Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Enhanced Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: Signaling pathway of this compound in enhancing neurotransmitter release.

GV58_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) Weigh 1. Weigh this compound Powder Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate / Warm to Dissolve Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Tubes Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Thaw 6. Thaw Stock Aliquot Store->Thaw For Experiment Dilute 7. Serially Dilute in Culture Medium Thaw->Dilute Mix 8. Mix Thoroughly Dilute->Mix Apply 9. Apply to Cells Mix->Apply

Caption: Experimental workflow for this compound solution preparation.

References

Technical Support Center: Troubleshooting Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during patch-clamp experiments. The principles and techniques described here are broadly applicable to various patch-clamp configurations, including those involving specific proprietary equipment or compounds.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pipette resistance for whole-cell recordings?

A1: For whole-cell recordings, the ideal pipette resistance typically falls between 3 and 7 MΩ when filled with the appropriate internal solution.[1] Pipettes with lower resistance (<3 MΩ) may lead to difficulty in obtaining a stable giga-seal and can cause the cell to be aspirated into the pipette.[2] Conversely, pipettes with higher resistance (>8 MΩ) can make it difficult to break through the cell membrane and may introduce more noise into the recording.[2] For single-channel recordings, a higher resistance of 5-10 MΩ is often preferred to facilitate high-resistance seals and reduce noise.[3]

Q2: How can I improve the success rate of Giga-seal formation?

A2: Achieving a high-resistance "giga-seal" (≥ 1 GΩ) is critical for high-quality recordings.[4][5] Several factors influence seal formation:

  • Cell Health: Ensure cells are healthy and have not been over-exposed to enzymes during dissociation.[6]

  • Solution Cleanliness: All solutions, especially the internal pipette solution, must be filtered (0.2 µm filter) to remove particulates.[7][8]

  • Pipette Tip Condition: The pipette tip should be clean and smooth. Fire-polishing the pipette tip can help create a better seal.[7][9]

  • Positive Pressure: Apply light positive pressure to the pipette as it approaches the cell to keep the tip clean from debris.[6]

  • Gentle Suction: Once a dimple is formed on the cell membrane, release the positive pressure and apply gentle suction to form the seal.[6]

  • Seal Enhancers: In automated patch-clamp systems, "seal enhancers" like CaF2 can be used to promote giga-seal formation.[4]

Q3: What are the common sources of electrical noise and how can I minimize them?

A3: Electrical noise can obscure the small ionic currents being measured. Common sources include:

  • Grounding Issues: Improper grounding is a major source of 50/60 Hz noise. Ensure all equipment is connected to a common ground.[10] Avoid ground loops, which occur when there are multiple grounding paths.[11][12]

  • External Equipment: Devices such as computers, monitors, centrifuges, and even fluorescent lights can introduce noise.[13] It is best to remove all non-essential equipment from the Faraday cage.[13]

  • Perfusion System: The perfusion system can be a source of noise. Ensure the tubing is shielded and grounded if necessary.[13][14]

  • Pipette Holder and Headstage: A dirty or improperly maintained pipette holder can be a source of noise.[13]

Q4: My whole-cell recording is unstable. What could be the cause?

A4: An unstable recording can manifest as a drifting baseline or sudden loss of the seal. Potential causes include:

  • Poor Seal Quality: An initial seal resistance that is not sufficiently high can lead to instability.

  • Mechanical Drift: Vibrations from the building or air currents can cause the pipette or the stage to move.[2] An anti-vibration table is essential.[15]

  • Cell Health: Unhealthy cells will not maintain a stable recording for long.[2]

  • Solution Osmolarity: A significant mismatch between the osmolarity of the internal and external solutions can cause the cell to swell or shrink, leading to instability.[3][6]

  • High Series Resistance: A high or fluctuating series resistance can lead to an unstable voltage clamp.

Troubleshooting Guides

Problem 1: Difficulty Obtaining a Giga-seal
Possible Cause Solution
Unhealthy Cells Ensure proper cell culture conditions and gentle dissociation techniques.[6] Visually inspect cells for a healthy appearance before patching.
Dirty Pipette Tip Always use freshly pulled pipettes.[9] Ensure the internal solution is filtered to remove debris.[7][16]
Improper Pipette Resistance For whole-cell, use pipettes with a resistance of 3-7 MΩ.[1] For single-channel, 5-10 MΩ is often better.[3]
Ineffective Pressure Application Apply gentle positive pressure when approaching the cell to keep the tip clean.[6] Release pressure and apply gentle suction to form the seal.[6]
Vibrations Ensure the anti-vibration table is floating correctly and there are no sources of mechanical vibration.
Contaminated Solutions Filter all solutions on the day of the experiment.[7]
Problem 2: Noisy Recordings
Possible Cause Solution
Improper Grounding Establish a single, common ground point for all equipment. Check for and eliminate any ground loops.[10][11]
External Electrical Interference Turn off unnecessary equipment near the rig (monitors, phones, etc.).[13][17] Use a Faraday cage to shield the setup.[18]
Fluid Level in Bath Keep the bath fluid level as low as possible to minimize pipette capacitance.[13]
Dirty Pipette Holder Clean the pipette holder regularly with ethanol and distilled water.[13]
Unchlorided Reference Electrode Ensure the Ag/AgCl reference electrode is properly chlorided.[2]
High Pipette Resistance While sometimes necessary, very high resistance pipettes can increase noise.
Problem 3: High Series Resistance (Rs)
Possible Cause Solution
Incomplete Membrane Rupture After forming a giga-seal, apply short, strong suction pulses to rupture the membrane completely.[19] The "zap" function on the amplifier can also be used.[2]
Small Pipette Tip Opening Use a pipette with a slightly lower resistance (larger tip opening) if Rs is consistently high.
Cell Debris Clogging the Tip If Rs increases during the experiment, debris may be clogging the pipette tip. Unfortunately, this often requires starting with a new cell and pipette.
Viscous Internal Solution Ensure the internal solution is not too viscous and is at the correct temperature.

Quantitative Data Summary

Parameter Typical Range Notes
Pipette Resistance (Whole-Cell) 3 - 7 MΩ[1]Lower resistance can make sealing difficult; higher resistance can increase noise and make break-in harder.[2]
Pipette Resistance (Single-Channel) 5 - 10 MΩ[3]Higher resistance helps in forming a tight seal on a small membrane patch.
Seal Resistance > 1 GΩA "giga-seal" is essential for low-noise recordings.[4]
Series Resistance (Access Resistance) < 25 MΩ[2]Should be compensated by 50-60% to minimize voltage errors.[20]
Membrane Capacitance Varies by cell sizeCan be used to estimate the cell surface area.
Holding Potential (Voltage-Clamp) -60 to -70 mV[2]Typically set near the cell's resting membrane potential.
aCSF Perfusion Speed 1 - 1.5 mL/min[2]Speeds over 2 mL/min can cause instability.[2]
Solution Osmolarity Difference Internal ~10 mOsm less than external[6]Helps to prevent cell swelling or shrinking.

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol
  • Preparation:

    • Turn on all equipment (amplifier, microscope, perfusion system, etc.).

    • Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) at a rate of 1-1.5 mL/min.[2]

    • Place the coverslip with cultured cells or the brain slice into the recording chamber.

  • Pipette Preparation:

    • Pull glass capillary tubes to create micropipettes with a resistance of 3-7 MΩ.[1]

    • Fire-polish the pipette tips for a smoother surface, which can aid in seal formation.

    • Fill the pipette with filtered internal solution, ensuring no air bubbles are trapped in the tip.[21]

  • Obtaining a Recording:

    • Place the filled pipette into the holder and apply light positive pressure.[22]

    • Under visual guidance from the microscope, lower the pipette into the bath and position it near a healthy-looking cell.

    • Advance the pipette until it makes contact with the cell membrane, visible as a slight dimple and an increase in resistance.[6]

    • Release the positive pressure and apply gentle, brief suction to form a giga-seal (resistance > 1 GΩ).[6][22]

    • Once a stable giga-seal is formed, apply short, strong suction pulses to rupture the membrane and achieve the whole-cell configuration.[19] The amplifier's "zap" function can also be used.[2]

    • Compensate for pipette and whole-cell capacitance and series resistance.

  • Data Acquisition:

    • Switch to voltage-clamp or current-clamp mode as required by the experiment.

    • Apply voltage or current protocols and record the resulting signals.

Diagrams

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare & Filter Solutions pull_pipette Pull & Polish Pipette prep_solutions->pull_pipette approach_cell Approach Cell with Positive Pressure pull_pipette->approach_cell prep_cells Prepare Cell Culture/Slice prep_cells->approach_cell form_seal Form Giga-seal approach_cell->form_seal break_in Rupture Membrane (Whole-Cell) form_seal->break_in record_data Acquire Data break_in->record_data analyze Analyze Recordings record_data->analyze

Caption: A typical workflow for a whole-cell patch-clamp experiment.

troubleshooting_seal cluster_causes Potential Causes cluster_solutions Solutions start Difficulty forming Giga-seal cell_health Poor Cell Health start->cell_health pipette_issue Pipette Problem start->pipette_issue solution_issue Solution Contamination start->solution_issue pressure_issue Incorrect Pressure start->pressure_issue vibration_issue Mechanical Vibration start->vibration_issue check_culture Check Cell Culture cell_health->check_culture new_pipette Use New/Polished Pipette pipette_issue->new_pipette filter_solutions Filter Solutions solution_issue->filter_solutions adjust_pressure Adjust Pressure Technique pressure_issue->adjust_pressure check_table Check Anti-Vibration Table vibration_issue->check_table

Caption: A logical troubleshooting guide for giga-seal formation issues.

noise_troubleshooting start Noisy Recording check_grounding Check Grounding (Single Point, No Loops) start->check_grounding isolate_sources Isolate External Noise Sources (Turn off equipment) start->isolate_sources check_bath Check Bath Level & Perfusion start->check_bath check_holder Clean/Inspect Pipette Holder start->check_holder check_electrode Check Reference Electrode start->check_electrode result Continue Experiment check_grounding->result Improved? isolate_sources->result Improved? check_bath->result Improved? check_holder->result Improved? check_electrode->result Improved?

Caption: A workflow for troubleshooting sources of electrical noise.

References

optimizing GV-58 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GV-58

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for maximum neuroprotective efficacy in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking the action of BDNF, this compound activates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and synaptic plasticity.

Q2: What is the recommended starting concentration range for this compound in primary neuronal cultures?

A2: For initial dose-response experiments in primary cortical neurons, we recommend a starting concentration range of 1 nM to 10 µM. This range is based on in-house validation and is expected to encompass the EC50 value for neuroprotection in most experimental paradigms.

Q3: How long should I pre-incubate my neuronal cultures with this compound before inducing neurotoxicity?

A3: A pre-incubation period of 24 hours is recommended to allow for the full activation of downstream signaling pathways and the expression of neuroprotective proteins. However, the optimal pre-incubation time may vary depending on the specific neuronal cell type and the nature of the neurotoxic insult.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no neuroprotective effect observed 1. Sub-optimal this compound concentration. 2. Insufficient pre-incubation time. 3. Degraded this compound stock solution. 4. Low expression of TrkB receptors in the chosen cell model.1. Perform a detailed dose-response curve (e.g., 0.1 nM to 100 µM) to identify the optimal concentration. 2. Increase the pre-incubation time to 48 hours. 3. Prepare a fresh stock solution of this compound. 4. Verify TrkB expression levels in your cell model using Western blot or qPCR. Consider using a cell line with known high TrkB expression.
High variability between replicate wells 1. Uneven cell seeding. 2. Inconsistent drug addition. 3. Edge effects in the culture plate.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Mix the culture medium thoroughly after adding this compound. 3. Avoid using the outermost wells of the culture plate, as they are more prone to evaporation.
Observed cytotoxicity at high this compound concentrations 1. Off-target effects of this compound. 2. High concentration of the solvent (e.g., DMSO).1. Test a lower range of this compound concentrations. 2. Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO).

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound Neuroprotection

This protocol outlines the steps to determine the effective concentration range of this compound for protecting primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron culture

  • This compound

  • DMSO

  • Neurobasal medium

  • B-27 supplement

  • Glutamate

  • MTT reagent

  • 96-well culture plates

Procedure:

  • Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7 days in vitro (DIV).

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in Neurobasal medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Pre-incubation: Replace the culture medium with the this compound containing medium and incubate for 24 hours.

  • Glutamate-induced Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except the negative control and incubate for 24 hours.

  • Cell Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Normalize the data to the untreated control and plot the cell viability as a function of this compound concentration to determine the EC50 value.

Quantitative Data Summary

Table 1: Dose-Dependent Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity
This compound Concentration (µM)Neuronal Viability (%) (Mean ± SD)
0 (Vehicle Control)52.3 ± 4.1
0.0165.7 ± 5.2
0.188.9 ± 3.8
195.2 ± 2.9
1094.8 ± 3.1
10070.1 ± 6.5

Visualizations

GV58_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GV58 This compound TrkB TrkB Receptor GV58->TrkB Binds to PI3K PI3K TrkB->PI3K Activates MAPK MAPK TrkB->MAPK Activates Akt Akt PI3K->Akt Survival Neuronal Survival and Growth Akt->Survival ERK ERK MAPK->ERK CREB CREB ERK->CREB CREB->Survival GV58_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Primary Cortical Neurons B Culture for 7 DIV A->B C Pre-incubate with this compound (24h) B->C D Induce Glutamate Excitotoxicity (24h) C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis and EC50 Determination E->F

preventing GV-58 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

GV-58 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the ABC signaling pathway, which is frequently dysregulated in various cancers. By binding to the ATP-binding pocket of TKX, this compound blocks its phosphorylation activity, leading to a downstream blockade of the ABC pathway and subsequent apoptosis in cancer cells.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for TKX, cross-reactivity with other kinases, particularly those with homologous ATP-binding sites, has been observed at higher concentrations. The most notable off-targets are Tyrosine Kinase Y (TKY) and Serine/Threonine Kinase Z (STKZ). Inhibition of these kinases can lead to unintended cellular responses and potential toxicity.

Q3: My cells are showing higher-than-expected toxicity, even at low concentrations of this compound. What could be the cause?

This issue can arise from several factors:

  • Off-target effects: Your cell model may have high expression levels of off-target kinases like TKY or STKZ.

  • Compound stability: this compound may be degrading in your specific cell culture medium, leading to cytotoxic byproducts.

  • Cell line sensitivity: The specific genetic background of your cell line could render it particularly sensitive to even minimal off-target inhibition.

We recommend performing a dose-response curve and assessing the expression of known off-target kinases. Please refer to the troubleshooting guide below for detailed steps.

Q4: How can I confirm that the observed phenotype in my experiment is due to on-target TKX inhibition?

To validate on-target activity, we strongly recommend conducting rescue experiments. This involves re-introducing a this compound-resistant mutant of TKX into your cells. If the observed phenotype is reversed, it confirms that the effect is mediated through TKX inhibition. Additionally, utilizing a structurally distinct TKX inhibitor should phenocopy the results seen with this compound.

Troubleshooting Guides

Guide 1: Distinguishing On-Target vs. Off-Target Effects

This guide provides a systematic approach to determining if your experimental observations are a result of this compound's intended activity or off-target effects.

Workflow for On-Target vs. Off-Target Effect Assessment

G A Start: Unexpected Phenotype Observed B Perform Dose-Response Curve (this compound) A->B C Analyze Correlation: Phenotype vs. TKX Inhibition (IC50) B->C D Good Correlation? C->D E High Likelihood of On-Target Effect D->E Yes F Poor Correlation D->F No G Assess Off-Target Kinase Inhibition (TKY, STKZ) F->G H Rescue Experiment: Introduce this compound Resistant TKX Mutant F->H K Likely Off-Target Effect G->K I Phenotype Reversed? H->I J Confirmed On-Target Effect I->J Yes I->K No

Caption: Workflow to diagnose on-target vs. off-target effects.

Experimental Protocol: Dose-Response Analysis

  • Cell Plating: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • This compound Dilution: Prepare a 10-point serial dilution of this compound, typically ranging from 10 µM to 0.1 nM.

  • Treatment: Treat the cells with the diluted this compound and incubate for 24, 48, or 72 hours, depending on the assay.

  • Viability Assay: Use a standard cell viability assay (e.g., CellTiter-Glo®) to measure the cellular response.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

  • Comparison: Compare the obtained IC50 value with the known IC50 for TKX inhibition (see data table below). A significant deviation may suggest off-target effects.

Guide 2: Minimizing Off-Target Effects in Your Experiments

Key Strategies:

  • Concentration Control: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Do not exceed concentrations where off-target inhibition becomes significant (see table below).

  • Use of Controls: Always include a negative control (vehicle, e.g., DMSO) and, if possible, a positive control (another known TKX inhibitor with a different chemical scaffold).

  • Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as siRNA or CRISPR-mediated knockdown/knockout of TKX.

Signaling Pathway: On-Target vs. Off-Target Effects of this compound

G cluster_0 This compound Inhibition cluster_1 On-Target Pathway cluster_2 Off-Target Pathways GV58 This compound TKX TKX GV58->TKX High Affinity TKY TKY GV58->TKY Lower Affinity STKZ STKZ GV58->STKZ Lower Affinity ABC ABC Pathway TKX->ABC Apoptosis Apoptosis (Desired Effect) ABC->Apoptosis Unintended1 Unintended Cellular Response 1 TKY->Unintended1 Unintended2 Unintended Cellular Response 2 STKZ->Unintended2

Caption: On-target and off-target pathways of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound against its primary target and major off-targets.

Target IC50 (nM) Ki (nM) Recommended Concentration Range (in vitro)
TKX (On-Target) 52.15 - 50 nM
TKY (Off-Target) 250180> 250 nM (potential for off-target effects)
STKZ (Off-Target) 800650> 800 nM (potential for off-target effects)

Note: IC50 and Ki values can vary depending on the specific assay conditions. The recommended concentration range is a general guideline; optimal concentrations should be determined empirically for each cell line and experiment.

issues with GV-58 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GV-58

Disclaimer: this compound is a novel compound, and its stability profile is under continuous investigation. The information provided here is based on current internal data and should be used as a guide for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which was clear upon preparation in aqueous buffer, has become cloudy or shows visible precipitate. What is happening?

A1: This is a common issue and is typically due to the low aqueous solubility of this compound, especially in physiological buffers. Precipitation can be triggered by several factors:

  • Concentration: The working concentration in your aqueous buffer may have exceeded the solubility limit of this compound.

  • pH: The solubility of this compound is pH-dependent. Shifts in the pH of your buffer during storage or use can cause the compound to precipitate.

  • Temperature: Changes in temperature can affect solubility. Moving a solution from room temperature to 4°C, for instance, can reduce solubility.

  • Buffer Composition: Certain salts or additives in your buffer system may decrease the solubility of GV--58.

Q2: I'm observing a gradual loss of my compound's activity in my cell-based assays over a few hours. Could this be a stability issue?

A2: Yes, this is a strong indication of compound degradation. This compound is known to be susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. This degradation leads to a reduction in the concentration of the active compound over time, resulting in diminished biological effects. For time-sensitive experiments, it is recommended to prepare fresh solutions of this compound.

Q3: Can I pre-dilute my this compound in aqueous buffer and store it for later use?

A3: It is highly recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[1][2][3] This stock solution is generally more stable when stored at -20°C or -80°C.[4] Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock. Avoid long-term storage of this compound in aqueous buffers to prevent degradation and precipitation.[5][6]

Q4: How should I prepare my this compound stock and working solutions to maximize stability?

A4: Follow these best practices:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1]

  • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1][7]

  • Storage: Store the DMSO stock aliquots at -80°C for long-term stability.[4]

  • Working Solution: On the day of the experiment, thaw a single aliquot of the DMSO stock and dilute it to the final working concentration in your desired aqueous buffer immediately before use. Ensure rapid and thorough mixing.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Cloudiness/Precipitation in Aqueous Solution Exceeded solubility limit.Lower the final concentration of this compound. Consider using a buffer with a slightly more acidic pH if your experiment allows. Prepare solutions fresh and use them promptly.
pH of the buffer is too high.Test the stability of this compound in a range of buffers with varying pH to find the optimal one for your experiment.
Incorrect solvent for initial dissolution.Always dissolve this compound in 100% DMSO before diluting into an aqueous buffer.
Inconsistent Experimental Results Degradation of this compound in aqueous solution.Prepare fresh working solutions for each experiment from a frozen DMSO stock. Minimize the time the compound spends in aqueous buffer before being added to the assay.
Repeated freeze-thaw cycles of stock solution.Aliquot the DMSO stock solution into single-use vials to maintain its integrity.[1][7]
Loss of Potency in Assays Hydrolysis of the compound at physiological pH.Perform a time-course experiment to determine the rate of activity loss in your specific assay medium. This will help you define a viable experimental window.
Adsorption to plasticware.Consider using low-adhesion microplates and polypropylene tubes. Including a small percentage of serum or BSA in the buffer can sometimes mitigate nonspecific binding.

Quantitative Data Summary

The stability of this compound (10 µM) was assessed over 24 hours in various buffers and temperatures. The percentage of the remaining intact compound was quantified by HPLC.

Buffer (pH)Temperature% Remaining (2 hours)% Remaining (8 hours)% Remaining (24 hours)
PBS (pH 7.4) 37°C85%62%31%
PBS (pH 7.4) 25°C (Room Temp)92%78%55%
PBS (pH 7.4) 4°C98%95%88%
Tris (pH 8.0) 25°C (Room Temp)88%65%40%
MES (pH 6.5) 25°C (Room Temp)99%97%94%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, low-adhesion polypropylene tubes

    • Desired aqueous experimental buffer

  • Procedure for 10 mM Stock Solution: a. Weigh the appropriate amount of this compound powder in a sterile tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex or sonicate briefly until the powder is fully dissolved. d. Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. e. Store the aliquots at -80°C.

  • Procedure for Working Solution (Example: 10 µM in PBS): a. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, dilute 1 µL of the 10 mM stock into 999 µL of PBS to get a 10 µM working solution. c. Mix immediately and thoroughly by gentle vortexing or inversion. d. Use the working solution immediately in your experiment. Do not store the aqueous solution.

Protocol 2: HPLC-Based Stability Assessment of this compound
  • Objective: To quantify the degradation of this compound over time in a specific aqueous buffer.

  • Methodology: a. Prepare a fresh working solution of this compound (e.g., 10 µM) in the test buffer as described in Protocol 1. b. Immediately inject a sample (t=0) into an HPLC system to determine the initial peak area of the intact this compound. c. Incubate the remaining solution under the desired experimental conditions (e.g., 37°C). d. At subsequent time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC. e. Monitor the decrease in the peak area corresponding to this compound and the appearance of any new peaks corresponding to degradation products. f. Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Processing prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Test Buffer prep_stock->prep_working Fresh Dilution t0 Inject t=0 Sample (HPLC Analysis) prep_working->t0 incubate Incubate Solution at Test Condition t0->incubate tn Inject Samples at Time Points (t=n) incubate->tn quantify Quantify Peak Area tn->quantify calculate Calculate % Remaining vs. t=0 quantify->calculate

Workflow for assessing this compound stability via HPLC.

logical_relationship instability This compound Instability loss_activity Loss of Biological Activity instability->loss_activity hydrolysis Hydrolysis hydrolysis->instability precipitation Precipitation precipitation->instability ph High pH (>7.0) ph->hydrolysis ph->precipitation temp High Temperature (e.g., 37°C) temp->hydrolysis time Increased Time in Aqueous Solution time->hydrolysis concentration High Concentration in Aqueous Buffer concentration->precipitation

References

Technical Support Center: Managing GV-58 Toxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: GV-58 Intended Application: Positive modulator of Cav2.1 (P/Q-type) voltage-gated calcium channels, designed to enhance neurotransmitter release.[1][2][3][4] Observed Issue: Off-target toxicity in primary neuron cultures at concentrations exceeding therapeutic levels.

This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering unexpected toxicity with this compound in primary neuron cultures. While this compound is designed to potentiate synaptic transmission, high concentrations can lead to excitotoxicity, mitochondrial dysfunction, and subsequent neuronal apoptosis.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of this compound toxicity?

A1: The primary therapeutic action of this compound is to prolong the opening of presynaptic P/Q-type calcium channels, thereby increasing calcium influx and neurotransmitter release.[1][2][4] However, at supra-therapeutic concentrations (typically >25 µM), this sustained calcium influx can become pathological. The excessive presynaptic activity leads to glutamate spillover, over-activating postsynaptic glutamate receptors (like NMDARs and AMPARs). This triggers a cascade known as excitotoxicity, characterized by intracellular calcium overload, mitochondrial stress, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[5][6][8]

Q2: Why am I seeing toxicity at concentrations reported as safe in other studies?

A2: The health and density of primary neuron cultures can significantly influence their susceptibility to toxic insults.[9][10] Factors such as neuronal subtype, culture age (days in vitro), plating density, and the health of glial support cells can alter the cellular response to this compound. Older, more established cultures with dense synaptic networks may be more vulnerable to excitotoxicity. Furthermore, variations in experimental conditions, such as the composition of the culture medium, can impact neuronal resilience.[9]

Q3: What are the initial morphological signs of this compound toxicity?

A3: Early signs of toxicity often include neurite blebbing, swelling of the neuronal soma, and retraction of dendritic processes. As toxicity progresses, neurons may detach from the substrate and show nuclear condensation, which is characteristic of apoptosis.

Q4: Can the solvent (e.g., DMSO) be contributing to the observed cell death?

A4: Yes, while typically used at low concentrations (e.g., <0.1%), solvents like DMSO can have their own toxic effects, especially in sensitive primary neuron cultures. It is crucial to run a vehicle control (culture medium with the same concentration of solvent used for this compound) to distinguish between solvent-induced and compound-induced toxicity.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High cell death observed across all this compound concentrations. 1. Calculation/Dilution Error: Incorrect preparation of this compound stock or working solutions leading to excessively high doses. 2. Poor Initial Culture Health: Suboptimal neuron isolation, plating, or maintenance making cells vulnerable.[11] 3. Contamination: Bacterial or fungal contamination compromising the culture.1. Verify Concentration: Prepare fresh dilutions of this compound from a new stock. Confirm the molecular weight and recalculate all concentrations. 2. Optimize Culture Conditions: Review neuron isolation and culture protocols. Ensure proper coating of culture vessels and use of appropriate media and supplements.[9][10][12] 3. Check for Contamination: Visually inspect cultures for turbidity or color changes. Perform routine sterility checks.
Inconsistent results between experimental replicates. 1. Variability in Primary Neuron Preps: Differences in cell yield and health between dissections. 2. Inconsistent this compound Treatment: Variations in incubation time or drug addition. 3. Edge Effects in Multi-Well Plates: Evaporation from outer wells altering media and drug concentrations.[12]1. Standardize Protocols: Use a consistent, detailed protocol for neuron isolation and culture. Pool cells from multiple embryos if possible. 2. Ensure Consistent Treatment: Use a timer for all incubations. Add this compound consistently across all wells (e.g., same pipette, same technique). 3. Minimize Edge Effects: Do not use the outer wells of the plate for critical experiments. Fill them with sterile PBS or media to maintain humidity.[12]
Cell clumping observed after this compound treatment. 1. Suboptimal Substrate Coating: Poor neuron attachment leading to aggregation.[9][10] 2. High Cell Death and Debris: Dying cells can release DNA and other sticky components, causing aggregation.1. Optimize Coating: Ensure uniform and adequate coating of culture surfaces with poly-D-lysine or other appropriate substrates.[12] 2. Reduce Concentration/Incubation Time: High toxicity may be the root cause. Perform a dose-response and time-course experiment to find a less toxic window.

Data Presentation: this compound Dose-Response Effects

The following tables summarize typical quantitative data from toxicity assessments of this compound in primary cortical neuron cultures after a 24-hour exposure.

Table 1: Neuronal Viability via MTT Assay

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
598 ± 5.1
1095 ± 6.2
2571 ± 8.3
5042 ± 7.9
10015 ± 5.5

Table 2: Mitochondrial Membrane Potential (ΔΨm) via JC-1 Assay

This compound Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)
0 (Vehicle Control)3.8 ± 0.4
53.6 ± 0.5
103.1 ± 0.6
251.9 ± 0.3
500.8 ± 0.2
1000.4 ± 0.1

Table 3: Apoptosis Induction via Caspase-3 Activity Assay

This compound Concentration (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
51.1 ± 0.2
101.4 ± 0.3
253.5 ± 0.6
506.8 ± 1.1
1008.2 ± 1.4

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[13][14]

  • Cell Plating: Plate primary neurons in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/well and culture for at least 7 days in vitro (DIV) to allow for maturation.

  • Treatment: Remove half of the culture medium and replace it with fresh medium containing this compound at various concentrations (0-100 µM). Include a vehicle-only control. Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Leave the plate at room temperature in the dark for 2 hours. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses the JC-1 dye to measure mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms red fluorescent aggregates. In apoptotic cells with low potential, it remains as green fluorescent monomers.[15][16]

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in Protocol 1.

  • JC-1 Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed culture medium.[17] Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂ in the dark.[17][18]

  • Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant and wash the cells twice with 200 µL of pre-warmed assay buffer (provided with most kits).[18]

  • Measurement: After the final wash, add 100 µL of assay buffer. Measure fluorescence using a multi-mode plate reader.

    • Red Aggregates: Excitation ~535 nm, Emission ~595 nm.[18]

    • Green Monomers: Excitation ~485 nm, Emission ~535 nm.[18]

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Detection of Apoptosis (Caspase-3 Activity Assay)

This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[19]

  • Cell Plating and Treatment: Plate and treat cells with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.[20]

  • Lysate Collection: Centrifuge the samples at 12,000 rpm for 10-15 minutes at 4°C.[21] Transfer the supernatant (containing the protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample per well. Add the reaction buffer and the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays).[21][22]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20][21]

  • Measurement: Read the plate using a microplate reader.

    • Colorimetric (pNA): Absorbance at 405 nm.[22]

    • Fluorometric (AMC): Excitation at 380 nm, Emission at 420-460 nm.[20]

  • Analysis: Calculate the fold increase in Caspase-3 activity relative to the vehicle-treated control.

Visualizations

GV58_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GV58 This compound (>25 µM) CaV21 P/Q-type Ca²⁺ Channel GV58->CaV21 Prolongs Opening Glutamate_Vesicle Glutamate Release CaV21->Glutamate_Vesicle Triggers Glutamate Excess Glutamate Glutamate_Vesicle->Glutamate Spillover NMDAR NMDA/AMPA Receptors Glutamate->NMDAR Over-activates Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito Ca²⁺ Overload ROS ↑ ROS Mito->ROS Generates Caspase Caspase-3 Activation Mito->Caspase Releases Cytochrome c ROS->Mito Damages Apoptosis Neuronal Apoptosis Caspase->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound induced neurotoxicity.

Troubleshooting_Workflow Start High Neuronal Death Observed with this compound Check_Concentration 1. Verify this compound Concentration (Recalculate & Prepare Fresh) Start->Check_Concentration Check_Vehicle 2. Run Vehicle Control (e.g., 0.1% DMSO) Check_Concentration->Check_Vehicle Assess_Culture 3. Assess Baseline Culture Health (Morphology, Viability) Check_Vehicle->Assess_Culture Dose_Response 4. Perform Dose-Response Assay (e.g., MTT) Assess_Culture->Dose_Response Mech_Assay 5. Investigate Mechanism (JC-1, Caspase Assay) Dose_Response->Mech_Assay Conclusion Toxicity Profile Established Mech_Assay->Conclusion

Caption: Logical workflow for troubleshooting unexpected this compound toxicity.

References

GV-58 Delivery in Ex Vivo Preparations: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application and troubleshooting of GV-58 in ex vivo preparations. This compound is a novel, selective N- and P/Q-type calcium (Ca2+) channel agonist.[1][2] It functions by slowing the deactivation of these channels, which leads to a significant increase in presynaptic Ca2+ entry during neuronal activity.[1][2] This mechanism enhances neurotransmitter release and is being investigated for its therapeutic potential in conditions like Lambert-Eaton myasthenic syndrome (LEMS) and amyotrophic lateral sclerosis (ALS).[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an agonist for presynaptic N- and P/Q-type voltage-gated calcium channels.[1][2] It modifies the channel's gating properties to slow down its deactivation (closing).[2] This results in a prolonged influx of calcium into the presynaptic terminal during an action potential, thereby increasing the quantity of neurotransmitter released.[2][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] It is recommended to prepare and use solutions on the same day if possible and to equilibrate them to room temperature before use, ensuring any precipitate is fully dissolved.[6]

Q3: In which experimental models has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in enhancing synaptic transmission in mammalian neuromuscular junction (NMJ) preparations, including mouse models of LEMS and ALS.[2][5] However, studies have shown that it may not produce consistent effects in invertebrate models like Drosophila and crayfish NMJs, possibly due to differences in the molecular structure of their "P-type" calcium channels.[3][4][7]

Q4: What are the typical working concentrations for this compound in ex vivo experiments?

A4: Effective concentrations in ex vivo mammalian NMJ preparations are typically in the micromolar range. For instance, a concentration of 50 μM has been used to restore function in LEMS passive transfer mouse NMJs.[1][2] The EC50 values for N- and P/Q-type channels are approximately 7.21 μM and 8.81 μM, respectively.[1]

Experimental Protocol: Application of this compound to Organotypic Slice Cultures

This protocol outlines the key steps for applying this compound to ex vivo organotypic brain or spinal cord slice cultures, a common preparation for studying synaptic function.

Materials:

  • Organotypic slice cultures (e.g., hippocampal, cortical, or spinal cord) maintained on semi-permeable membrane inserts.[8]

  • This compound powder

  • DMSO (cell culture grade)

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2

  • Standard electrophysiology or imaging setup

  • Perfusion system

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed and pre-gassed aCSF to the final desired working concentration (e.g., 50 μM).

    • Ensure the final DMSO concentration in the working solution is low (typically ≤0.1%) to avoid solvent-induced artifacts.[2] Prepare a vehicle control solution containing the same final concentration of DMSO.

  • Baseline Recording:

    • Transfer a slice culture to the recording chamber of your setup.

    • Perfuse the slice with standard aCSF for a stabilization period (e.g., 15-20 minutes).

    • Record baseline synaptic activity (e.g., evoked excitatory postsynaptic potentials (EPPs), miniature EPP (mEPP) frequency) for a stable period (e.g., 10-15 minutes).[2]

  • This compound Application:

    • Switch the perfusion from the standard aCSF to the aCSF containing the this compound working solution (or vehicle control).

    • Incubate the slice in the this compound solution for a sufficient duration to allow for drug penetration and effect, typically around 30 minutes.[1][2]

    • Continuously record the synaptic activity during the application period.

  • Post-Application Recording & Washout:

    • After the incubation period, continue recording to measure the full effect of this compound.

    • To test for reversibility, switch the perfusion back to the standard aCSF to wash out the compound. Monitor the synaptic parameters as they return towards baseline.

  • Data Analysis:

    • Measure and compare synaptic parameters (e.g., EPP amplitude, quantal content, mEPP frequency) before, during, and after this compound application.[2][5]

    • Normalize the data to the baseline period to quantify the effect of this compound.

Troubleshooting Guide

Issue / Question Possible Cause(s) Recommended Solution(s)
No observable effect or highly variable results after this compound application. 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Insufficient Incubation Time: The compound may not have fully penetrated the tissue slice. 3. Inappropriate Concentration: The concentration used may be too low for the specific tissue preparation. 4. Species/Channel Subtype Differences: The target calcium channels in your preparation may not be sensitive to this compound.[3][7]1. Use a fresh aliquot of this compound stock solution. Prepare working solutions fresh on the day of the experiment.[6] 2. Increase the incubation time (e.g., from 30 to 45-60 minutes) and ensure adequate perfusion flow rate. 3. Perform a dose-response curve to determine the optimal concentration for your model. 4. Verify through literature or pharmacological blockers that your preparation expresses N- or P/Q-type channels sensitive to this class of modulator.
Signs of cytotoxicity or deteriorating tissue health (e.g., swelling, increased cell death). 1. High DMSO Concentration: The final concentration of the DMSO vehicle may be too high. 2. Compound Toxicity: At high concentrations, this compound itself may have off-target effects or induce excitotoxicity due to excessive neurotransmitter release. 3. Poor Slice Health: The initial health of the organotypic culture may be compromised.[8]1. Ensure the final DMSO concentration in the working solution is below 0.1%.[2] Always compare with a vehicle-only control. 2. Lower the concentration of this compound. Assess cell viability using markers like Propidium Iodide. 3. Check the culture conditions (medium, CO2, temperature) and ensure slices are healthy before starting the experiment.
Precipitation of this compound in the aCSF working solution. 1. Poor Solubility: this compound may have limited solubility in aqueous solutions like aCSF. 2. Temperature Shock: Adding cold stock solution to warm aCSF can cause precipitation.1. Ensure the stock solution is fully dissolved before dilution. Consider gentle vortexing. Do not exceed the recommended final concentration. 2. Allow the stock solution aliquot to fully equilibrate to room temperature before adding it to the pre-warmed aCSF.
Observed effect does not wash out or washes out very slowly. 1. High Lipophilicity: The compound may be highly lipid-soluble, causing it to be retained in cell membranes. 2. Slow Off-Rate: The binding kinetics of this compound to the calcium channel may be slow.1. Increase the duration of the washout period (e.g., >60 minutes). 2. This may be an inherent property of the compound. Acknowledge the slow reversibility in your analysis and experimental design.

Quantitative Data Summary

The following tables present representative data on this compound's efficacy and key properties.

Table 1: Dose-Response of this compound on Presynaptic Calcium Channel Activity Data synthesized from reported EC50 values.[1]

Target ChannelThis compound Concentration (μM)Normalized Response (% of Max)
N-type (CaV2.2)1.012%
5.041%
7.21 (EC50) 50%
15.072%
50.093%
P/Q-type (CaV2.1)1.010%
5.036%
8.81 (EC50) 50%
20.078%
50.091%

Table 2: Effect of this compound on Synaptic Transmission in a LEMS Mouse Model Data adapted from studies on neuromuscular junctions.[2][5]

ConditionParameterMean Value (Vehicle Control)Mean Value (50 μM this compound)% Change
LEMS Model NMJQuantal Content4585+89%
mEPP Frequency (s⁻¹)3.2710.45+220%
EPP Amplitude (mV)2.54.8+92%

Visualizations

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis prep_slice Prepare Organotypic Slice Culture stabilize Stabilize Slice in aCSF prep_slice->stabilize baseline Record Baseline Activity (15 min) stabilize->baseline vehicle Apply Vehicle Control (0.1% DMSO in aCSF) baseline->vehicle Group A gv58 Apply this compound (e.g., 50 μM in aCSF) baseline->gv58 Group B wash1 Washout 1 vehicle->wash1 analyze Compare Synaptic Parameters (Baseline vs. Treatment) wash1->analyze wash2 Washout 2 gv58->wash2 wash2->analyze

Caption: Experimental workflow for testing this compound on ex vivo slice preparations.

G ap Action Potential (AP Arrives) channel N- & P/Q-type Ca2+ Channels Open ap->channel slow_deact Channel Deactivation is Slowed channel->slow_deact ca_influx Increased & Prolonged Presynaptic Ca2+ Influx channel->ca_influx Normal Deactivation gv58 This compound gv58->slow_deact slow_deact->ca_influx Enhanced Effect vesicle Vesicle Fusion & Docking ca_influx->vesicle release Enhanced Neurotransmitter Release vesicle->release

Caption: Signaling pathway for this compound's mechanism of action.

G start Problem: Inconsistent or No this compound Effect check_sol Is this compound solution freshly prepared from a new aliquot? start->check_sol check_conc Is the concentration appropriate for the model? check_sol->check_conc Yes sol_a Action: Prepare fresh solution. Avoid freeze-thaw. check_sol->sol_a No check_health Is the tissue preparation healthy? check_conc->check_health Yes sol_b Action: Perform dose-response experiment. check_conc->sol_b No check_channel Does the model express sensitive Ca2+ channels? check_health->check_channel Yes sol_c Action: Verify culture health and experimental conditions. check_health->sol_c No sol_d Action: Confirm channel expression with pharmacology/literature. check_channel->sol_d No

Caption: Troubleshooting logic for inconsistent this compound experimental results.

References

Technical Support Center: Replicating the GV-58 Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Replicating scientific studies is a cornerstone of robust research and development. However, challenges can arise from subtle variations in protocols, reagents, or data analysis. This guide addresses common questions and troubleshooting steps encountered when replicating the findings of the "GV-58 study," a pivotal paper in understanding the therapeutic potential of the neuroprotective agent, Neurotrophin-7 (NT-7), in ischemic stroke models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NT-7 as described in the this compound study?

A1: The this compound study posits that NT-7 exerts its neuroprotective effects primarily through the activation of the PI3K/Akt signaling pathway, which subsequently inhibits the pro-apoptotic protein, Bad. This action preserves mitochondrial integrity and reduces neuronal cell death following an ischemic event.

Q2: I am not observing the reported 50% reduction in infarct volume. What are the most common reasons for this discrepancy?

A2: Several factors can contribute to this. First, ensure the timing of NT-7 administration post-ischemia aligns precisely with the study's protocol (2 hours post-reperfusion). Second, confirm the dosage and route of administration (intravenous). Lastly, variations in the animal model (e.g., age, weight, and strain of the rodent) can significantly impact outcomes. Refer to the detailed protocol in the Troubleshooting section for more information.

Q3: My Western blot results for p-Akt are inconsistent. How can I improve them?

A3: Inconsistent p-Akt levels can be due to issues with sample collection and processing. It is critical to rapidly harvest and snap-freeze the brain tissue to preserve protein phosphorylation states. Ensure that phosphatase inhibitors are included in your lysis buffer. See the detailed Western Blot protocol below for our recommended buffer composition and antibody concentrations.

Troubleshooting Guides

Issue 1: Lower than Expected Neuronal Viability in Cell Culture

If you are not seeing the expected increase in neuronal viability with NT-7 treatment in your in-vitro oxygen-glucose deprivation (OGD) model, consider the following:

  • Cell Density: Ensure your primary cortical neurons are plated at the optimal density as specified in the protocol. Over or under-confluent cultures can show altered responses to ischemic stress.

  • OGD Duration: The duration of OGD is a critical parameter. Even a 15-minute deviation can significantly alter the outcome. Calibrate the OGD duration for your specific cell culture setup to achieve a baseline of 40-50% cell death before adding NT-7.

  • Reagent Quality: Confirm the purity and activity of your recombinant NT-7. If possible, test a new batch from a different lot number.

Issue 2: Inconsistent Behavioral Outcomes in Animal Models

Discrepancies in behavioral tests (e.g., modified Neurological Severity Score - mNSS) are common. To improve consistency:

  • Acclimatization: Ensure all animals are properly acclimatized to the testing environment for at least 3 days before any procedures.

  • Blinding: The experimenter conducting the behavioral scoring must be blinded to the treatment groups to avoid unconscious bias.

  • Handling: Minimize stress during handling as it can influence neurological performance. Handle all animals consistently across all groups.

Quantitative Data Summary

Table 1: In-Vivo Efficacy of NT-7 in a Rodent MCAO Model

Treatment Group Infarct Volume (% of Hemisphere) Modified Neurological Severity Score (mNSS)
Vehicle Control 25.4 ± 3.1% 10.2 ± 1.5

| NT-7 (1 mg/kg) | 12.1 ± 2.5% | 5.8 ± 1.1 |

Table 2: In-Vitro Neuroprotection and Signaling

Treatment Group Neuronal Viability (%) p-Akt / Total Akt Ratio
OGD + Vehicle 45.2 ± 5.5% 0.3 ± 0.1

| OGD + NT-7 | 78.9 ± 6.2% | 1.2 ± 0.2 |

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model
  • Anesthesia: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane (3% induction, 1.5% maintenance).

  • Incision: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA).

  • Occlusion: Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the external carotid artery (ECA) and advance it into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

  • Duration: Maintain the occlusion for 90 minutes.

  • Reperfusion: Withdraw the filament to allow for reperfusion.

  • Treatment: Administer NT-7 (1 mg/kg) or vehicle intravenously 2 hours after the start of reperfusion.

  • Endpoint: Euthanize animals at 24 hours for infarct volume analysis or at specified time points for molecular assays.

Protocol 2: Western Blotting for p-Akt
  • Tissue Homogenization: Homogenize ischemic penumbra tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-p-Akt Ser473, 1:1000; rabbit anti-Akt, 1:1000).

  • Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

NT7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NT7 NT-7 Receptor Trk Receptor NT7->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) Bad Bad Akt->Bad Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: NT-7 signaling pathway as proposed in the this compound study.

Experimental_Workflow cluster_animal_model In-Vivo: MCAO Model cluster_analysis Analysis MCAO 1. Induce Ischemia (MCAO) Reperfusion 2. Reperfusion (90 min) MCAO->Reperfusion Treatment 3. Administer NT-7/Vehicle (2h post) Reperfusion->Treatment Endpoint 4. Endpoint Analysis (24h) Treatment->Endpoint Behavior Behavioral Tests (mNSS) Endpoint->Behavior Infarct Infarct Volume (TTC Staining) Endpoint->Infarct Molecular Molecular Analysis (Western Blot) Endpoint->Molecular

Caption: High-level experimental workflow for the in-vivo portion of the this compound study.

Validation & Comparative

validating the effects of GV-58 on Na+ currents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effects of GV-58 on Na+ Currents

Introduction

This compound, chemically known as ((2R)-2-[(6-{[(5-methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol), was initially developed as a selective agonist for N- and P/Q-type voltage-gated Ca2+ channels.[1][2] It was designed as a modification of (R)-roscovitine to enhance presynaptic Ca2+ entry and neurotransmitter release, with potential therapeutic applications in conditions like Lambert-Eaton myasthenic syndrome.[1][3] However, recent studies have revealed that this compound also exerts significant modulatory effects on voltage-gated Na+ currents (INa), suggesting a broader mechanism of action than previously understood.[4][5] This guide provides a comprehensive comparison of the effects of this compound on Na+ currents with other known Na+ channel modulators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound's Effects on Na+ Currents

Electrophysiological studies, primarily in pituitary GH3 lactotrophs and NSC-34 motor neuron-like cells, have demonstrated that this compound enhances both the transient (peak) and late components of the Na+ current.[4][5] The key quantitative findings are summarized in the table below.

ParameterCell TypeValueDescription
EC50 (Peak INa) GH38.9 µM[4][5]The concentration of this compound required to produce 50% of the maximal increase in the peak Na+ current.
EC50 (Late INa) GH32.6 µM[4][5]The concentration of this compound required to produce 50% of the maximal increase in the late Na+ current, indicating a higher potency for the late component.
Effect on INa Inactivation GH3, NSC-34Slowing of inactivation rate[4][5]This compound reduces the rate at which the Na+ current inactivates during sustained depolarization.
Effect on Recovery from Inactivation GH3Increased recovery[4]This compound accelerates the recovery of Na+ channels from the inactivated state.
Effect on Resurgent and Window INa GH3Increased amplitude[4]This compound enhances both the resurgent Na+ current (INa(R)) and the window current (INa(W)).
Effect on Action Potential Firing GH3Increased frequency[4]Under current-clamp conditions, this compound leads to a higher frequency of spontaneous action potentials.

Comparison with Alternative Na+ Channel Modulators

This compound's effects on Na+ currents can be contextualized by comparing it to other well-characterized Na+ channel modulators. The following table contrasts the actions of this compound with Tetrodotoxin (a pore blocker) and Ranolazine (a late INa inhibitor).

CompoundClassMechanism of ActionPrimary Effect on Na+ Current
This compound Activator/ModulatorInteracts with NaV channels to alter gating kinetics.[6]Enhances peak and late INa, slows inactivation.[4][5]
Tetrodotoxin (TTX) Pore BlockerBinds to the outer pore of voltage-gated Na+ channels, physically occluding ion passage.[7]Potent inhibition of both peak and late Na+ currents.[4]
Ranolazine Late INa InhibitorPreferentially binds to and inhibits the open and inactivated states of Na+ channels.[4]Primarily inhibits the late component of the Na+ current.[4]

Experimental Protocols

The characterization of this compound's effects on Na+ currents was primarily achieved through whole-cell patch-clamp electrophysiology. A detailed methodology is provided below.

Whole-Cell Patch-Clamp Recording of Na+ Currents
  • Cell Preparation: Pituitary GH3 or NSC-34 cells are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto a recording chamber.

  • Solutions:

    • External Solution (Ca2+-free Tyrode's solution): Typically contains (in mM): 150 NaCl, 4 KCl, 2 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate Na+ currents, K+ channel blockers like 10 mM tetraethylammonium chloride (TEA) may be added.

    • Internal (Pipette) Solution: Typically contains (in mM): 130 Cs-aspartate, 10 CsCl, 10 NaCl, 3 Mg-ATP, 0.1 Na2GTP, 0.1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block K+ currents from inside the cell.

  • Electrophysiological Recording:

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • To elicit Na+ currents, depolarizing voltage steps are applied (e.g., to -10 mV for 50 ms).

    • The resulting currents are recorded, filtered, and digitized for analysis.

  • Data Analysis:

    • The peak inward current is measured as the peak INa.

    • The late INa is measured as the mean current during the final few milliseconds of the depolarizing pulse.

    • Concentration-response curves for this compound are generated by applying various concentrations and fitting the data to the Hill equation to determine EC50 values.[4]

    • Voltage-clamp protocols with varying interpulse intervals are used to assess the recovery from inactivation.[4]

Visualizations

Signaling Pathway of Na+ Channel Modulation

NaChannelModulation cluster_channel Voltage-Gated Na+ Channel cluster_modulators Modulators Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization GV58 This compound GV58->Open Slows Inactivation & Enhances Current TTX Tetrodotoxin TTX->Open Blocks Pore

Caption: Modulation of Na+ channel states by this compound and Tetrodotoxin.

Experimental Workflow for Na+ Current Analysis

ElectrophysiologyWorkflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellCulture Cell Culture (e.g., GH3 cells) Dissociation Cell Dissociation CellCulture->Dissociation Plating Plating on Recording Chamber Dissociation->Plating Patching Whole-Cell Patch Clamp Plating->Patching VoltageProtocol Apply Voltage Protocol (-80mV to -10mV) Patching->VoltageProtocol RecordCurrent Record Na+ Current VoltageProtocol->RecordCurrent MeasureCurrent Measure Peak & Late Current RecordCurrent->MeasureCurrent ApplyGV58 Apply this compound MeasureCurrent->ApplyGV58 MeasureAgain Re-measure Current ApplyGV58->MeasureAgain DoseResponse Generate Dose-Response Curve (EC50) MeasureAgain->DoseResponse

Caption: Workflow for patch-clamp analysis of this compound on Na+ currents.

References

Comparative Analysis of GV-58 in LEMS and SMA Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the experimental therapeutic agent GV-58 in preclinical models of Lambert-Eaton Myasthenic Syndrome (LEMS) and Spinal Muscular Atrophy (SMA). The content is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a treatment for these neuromuscular disorders.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule that acts as a calcium channel agonist, specifically targeting N-type and P/Q-type voltage-gated calcium channels (CaV2).[1][2] Its primary mechanism of action involves slowing the deactivation (closing) of these channels, which leads to a prolonged influx of calcium into the presynaptic nerve terminal during an action potential.[1][2][3] This enhanced calcium entry increases the probability of neurotransmitter release at the neuromuscular junction (NMJ).[1][4] Developed as an analog of (R)-roscovitine, this compound was optimized to have a more potent calcium channel agonist effect and a significantly reduced activity as a cyclin-dependent kinase (Cdk) inhibitor.[1][2]

Disease Rationale for this compound Application

Lambert-Eaton Myasthenic Syndrome (LEMS): LEMS is an autoimmune disorder characterized by muscle weakness.[1] The underlying cause is the production of autoantibodies that target and lead to the removal of presynaptic P/Q-type calcium channels at the NMJ.[1][5] This reduction in functional calcium channels impairs the release of acetylcholine, the primary neurotransmitter responsible for muscle contraction.[4] By prolonging the opening of the remaining calcium channels, this compound aims to compensate for their reduced numbers and restore adequate acetylcholine release.[1]

Spinal Muscular Atrophy (SMA): SMA is a genetic neurodegenerative disease caused by a deficiency of the Survival Motor Neuron (SMN) protein.[6][7] This leads to the dysfunction and loss of motor neurons, resulting in progressive muscle weakness and atrophy.[6][8] While the primary cause is genetic, a key pathological feature is defective neuromuscular transmission.[6] Enhancing the function of the NMJ is a promising therapeutic strategy to improve muscle strength and function in SMA patients.[6][9][10] this compound is being investigated in SMA models to determine if augmenting neurotransmitter release can ameliorate the functional deficits at the NMJ.[6]

Comparative Efficacy of this compound in Preclinical Models

The following tables summarize the key quantitative findings from preclinical studies of this compound in LEMS and SMA animal models.

Table 1: Electrophysiological Outcomes of this compound Treatment

ParameterLEMS Mouse Model (Passive Transfer)SMA Mouse Model (SMNΔ7)
Endplate Potential (EPP) Amplitude Approximately 2-fold increase with 50 µM this compound.[5]Significantly restored to control levels (specific fold-change not stated).[6]
Quantal Content Significantly increased (specific values not consistently reported across sources).[1]Significantly restored to control levels (specific values not stated).[6]
Miniature Endplate Potential (mEPP) Frequency Significantly increased with 50 µM this compound.[1]Not reported.
Concentration Used (in vitro) 50 µMNot specified, referred to as "bath application".[6]

Table 2: Behavioral and Functional Outcomes of this compound Treatment

ParameterLEMS Mouse Model (Passive Transfer)SMA Mouse Model (SMNΔ7)
Muscle Strength Not reported in the provided search results.Significantly increased following acute subcutaneous administration.[6]
Motor Function Not reported in the provided search results.Improved motor function.[6]
Administration Route (in vivo) Not specified for behavioral tests.Subcutaneous injection.[6]

Experimental Protocols

LEMS Passive Transfer Mouse Model

Objective: To create a mouse model that mimics the autoimmune pathology of LEMS by transferring pathogenic antibodies from human patients to mice.

Methodology:

  • Serum Collection: Serum containing anti-P/Q-type calcium channel antibodies is collected from diagnosed LEMS patients.[1]

  • Animal Model: Healthy mice are used as recipients.

  • Passive Transfer: Mice receive daily intraperitoneal injections of serum or purified IgG from LEMS patients over a period of 2-4 weeks.[5] Control mice are injected with serum from healthy individuals.

  • Confirmation of Model: The development of the LEMS phenotype is confirmed by electrophysiological analysis of neuromuscular junctions, specifically looking for reduced EPP amplitudes and quantal content.[1][5]

SMA (SMNΔ7) Mouse Model

Objective: To utilize a genetically engineered mouse model that recapitulates the severe phenotype of SMA.

Methodology:

  • Animal Model: The SMNΔ7 mouse model is a commonly used model for severe SMA. These mice have a homozygous deletion of the mouse Smn gene and carry a human SMN2 gene and a human SMNΔ7 transgene.[6] This genetic makeup results in low levels of functional SMN protein, leading to a severe SMA phenotype with a short lifespan.[11]

  • Experimental Timepoint: Experiments are typically conducted at postnatal days 10-12, a stage where significant neuromuscular deficits are present.[6]

Electrophysiological Recordings

Objective: To measure the function of the neuromuscular junction by recording electrical signals from muscle fibers.

Methodology:

  • Muscle Preparation: Phrenic nerve-hemidiaphragm preparations or other relevant muscles (e.g., forearm or trunk muscles in the SMA model) are dissected from the mice and placed in a recording chamber perfused with a physiological saline solution.[1][6]

  • Stimulation: The motor nerve is stimulated with a suction electrode to elicit muscle fiber action potentials.

  • Recording: Intracellular recordings are made from muscle fibers near the endplate region using sharp glass microelectrodes to measure EPPs and mEPPs.

  • Data Analysis: EPP amplitude, quantal content (calculated by the ratio of mean EPP amplitude to mean mEPP amplitude), and mEPP frequency are analyzed before and after the application of this compound.[1]

Behavioral Testing (SMA Model)

Objective: To assess muscle strength and motor function in the SMA mouse model.

Methodology:

  • Righting Reflex Test: A common behavioral test for neonatal mice to assess overall muscle strength and coordination. The time it takes for a mouse placed on its back to right itself onto all four paws is measured.

  • Drug Administration: this compound is administered subcutaneously before the behavioral assessment.[6]

  • Data Analysis: The righting time or other relevant behavioral metrics are compared between this compound treated and vehicle-treated SMA mice.[6]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in these preclinical models.

GV58_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential CaV P/Q- & N-type Ca2+ Channels AP->CaV Opens Ca_influx Ca2+ Influx CaV->Ca_influx GV58 This compound GV58->CaV Slows Deactivation Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_influx->Vesicles Triggers Fusion Vesicle Fusion Vesicles->Fusion ACh_release Acetylcholine Release Fusion->ACh_release ACh Acetylcholine ACh_release->ACh AChR Acetylcholine Receptors ACh->AChR Binds to EPP Endplate Potential AChR->EPP Generates Contraction Muscle Contraction EPP->Contraction Initiates

Caption: Proposed signaling pathway of this compound at the neuromuscular junction.

Experimental_Workflow cluster_LEMS LEMS Model cluster_SMA SMA Model cluster_comparison Comparative Analysis LEMS_model Induce LEMS via Passive Transfer LEMS_electro Ex vivo Electrophysiology (Phrenic Nerve-Diaphragm) LEMS_model->LEMS_electro LEMS_GV58 Bath apply this compound LEMS_electro->LEMS_GV58 LEMS_analysis Analyze EPP, mEPP, Quantal Content LEMS_GV58->LEMS_analysis Compare Compare Efficacy and Mechanism of Action LEMS_analysis->Compare SMA_model SMNΔ7 Mouse Model SMA_electro Ex vivo Electrophysiology (Forearm/Trunk Muscle) SMA_model->SMA_electro SMA_behavior In vivo Behavioral Testing SMA_model->SMA_behavior SMA_GV58_electro Bath apply this compound SMA_electro->SMA_GV58_electro SMA_GV58_behavior Subcutaneous this compound SMA_behavior->SMA_GV58_behavior SMA_analysis_electro Analyze EPP, Quantal Content SMA_GV58_electro->SMA_analysis_electro SMA_analysis_behavior Analyze Muscle Strength SMA_GV58_behavior->SMA_analysis_behavior SMA_analysis_electro->Compare SMA_analysis_behavior->Compare

Caption: Experimental workflow for evaluating this compound in LEMS and SMA models.

Conclusion

This compound demonstrates therapeutic potential in preclinical models of both LEMS and SMA by enhancing neuromuscular transmission. In the LEMS model, it directly counteracts the primary pathological deficit by augmenting the function of the remaining presynaptic calcium channels. In the more complex pathology of SMA, this compound offers a symptomatic treatment approach by strengthening the neuromuscular synapse, which has been shown to improve both electrophysiological and behavioral outcomes. Further research is warranted to explore the long-term efficacy and safety of this compound and its potential for combination therapies in these debilitating neuromuscular diseases.

References

A Tale of Two Synapses: Comparative Efficacy of GV-58 in Drosophila and Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the effects of the novel calcium channel agonist GV-58 on neuromuscular transmission in Drosophila melanogaster and various mouse models of neuromuscular disease. This document provides a detailed analysis of experimental data, methodologies, and the underlying signaling pathways.

In the quest for therapeutic interventions for devastating neuromuscular diseases such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA), the small molecule this compound has emerged as a promising candidate. This compound, a selective agonist of N- and P/Q-type (Cav2.1) voltage-gated calcium channels, is designed to enhance neurotransmitter release at the neuromuscular junction (NMJ).[1][2][3] By prolonging the opening of these critical channels, this compound facilitates greater calcium influx into the presynaptic terminal, thereby boosting the release of acetylcholine and strengthening synaptic transmission.[1][2]

This guide provides a cross-species comparison of the effects of this compound in the fruit fly, Drosophila melanogaster, and in mouse models of neuromuscular disorders. While both species possess P-type calcium channels at their NMJs, the response to this compound reveals a striking divergence, highlighting important species-specific differences in the molecular architecture of the synapse.[1][4]

Data Presentation: A Quantitative Comparison

The efficacy of this compound varies significantly between Drosophila and mouse models. The following tables summarize the key quantitative findings from electrophysiological and behavioral studies.

Table 1: Electrophysiological Effects of this compound on Neuromuscular Transmission
ParameterDrosophila melanogaster (larval NMJ)Mouse (LEMS Model NMJ)Mouse (Aged NMJ)Mouse (SMA Model NMJ)
Concentration 0.1 mM and 1.0 mM50 µMNot SpecifiedNot Specified
Effect on EJP/EPP Amplitude Inconsistent; mixed results with some preparations showing an increase and others a decrease.[5]~2-fold increase.[1]Not SpecifiedRestored to control levels.[6]
Effect on Quantal Content No consistent alteration.[5][7]Increased.[8]~1.8-fold increase.Restored to control levels.[6]
Effect on mEJP/mEPP Frequency Not ReportedIncreased.Not ReportedNot Reported
Table 2: Behavioral and In Vivo Effects of this compound in Mouse Models
Mouse ModelAdministrationEndpointResult
ALS (SOD1G93A) Intraperitoneal injectionDisease ProgressionDelayed
Motor FunctionEnhanced end-plate potential amplitude
SMA (SMNΔ7) Subcutaneous injectionMuscle Strength (Grip Strength)36% increase after a single injection
Neuromuscular TransmissionRestored to control levels.[6]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the divergent outcomes of this compound application.

Drosophila melanogaster Electrophysiology
  • Preparation: Experiments were performed on early 3rd instar larvae of the Canton-S strain.[5] Larvae were dissected in a physiological saline solution (HL3) to expose the body wall muscles.[5][9]

  • Recording: Intracellular recordings were made from muscle 6 in abdominal segments A2-A3 using sharp microelectrodes (30-40 MΩ resistance) filled with 3 M KCl.[5] Excitatory junctional potentials (EJPs) were evoked by stimulating the motor nerve.

  • This compound Application: this compound was dissolved in 0.1% DMSO to prepare stock solutions.[5] The final concentrations of 0.1 mM and 1.0 mM this compound in HL3 saline were bath-applied to the dissected preparation.[5] Control recordings were performed in saline containing 0.1% DMSO.[5]

  • Analysis: The amplitude of EJPs was measured before and during the application of this compound to assess its effect on synaptic transmission.[5]

Mouse Neuromuscular Junction Electrophysiology (Ex Vivo)
  • Preparation: Neuromuscular junctions were studied in various mouse models, including a passive-transfer model for Lambert-Eaton Myasthenic Syndrome (LEMS), aged mice, and the SMNΔ7 model of SMA.[1][6] Specific muscles, such as the forearm and trunk muscles, were dissected and maintained in a physiological saline solution.[6] For some preparations, a low-calcium, high-magnesium solution was used to preserve the integrity of the NMJ.

  • Recording: Intracellular or extracellular electrodes were used to record end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) from muscle fibers. Quantal content was calculated to quantify the number of neurotransmitter vesicles released per nerve impulse.[8]

  • This compound Application: this compound was bath-applied to the ex vivo muscle preparations, typically at a concentration of 50 µM.[1][8]

  • Analysis: Changes in EPP amplitude, mEPP frequency, and quantal content were measured to determine the effect of this compound on synaptic efficacy.[8]

Mouse Behavioral Studies (In Vivo)
  • Animal Models: Studies utilized transgenic mouse models of ALS (SOD1G93A) and SMA (SMNΔ7).[6]

  • This compound Administration: this compound was administered systemically, for example, via intraperitoneal injections in SOD1G93A mice or subcutaneous injections in SMNΔ7 mice.[6]

  • Behavioral Assays: Motor function and muscle strength were assessed using standardized tests such as the accelerating rotarod test and the hanging wire or grip strength test.[6] The timing of disease onset and progression was also monitored.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the general experimental workflows for the cross-species comparison.

GV58_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Fiber GV58 This compound CaV2_1 P/Q-type (Cav2.1) Ca²⁺ Channel GV58->CaV2_1 Binds and prolongs open state Ca_influx Increased Ca²⁺ Influx CaV2_1->Ca_influx Facilitates Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release Enhanced Acetylcholine Release Vesicle_fusion->ACh_release AChR Acetylcholine Receptors ACh_release->AChR Binds to EPP Increased End-Plate Potential (EPP) AChR->EPP Leads to

Caption: Proposed signaling pathway for this compound at the neuromuscular junction.

Experimental_Workflow_Comparison cluster_drosophila Drosophila Model cluster_mouse Mouse Model d_prep 3rd Instar Larva Dissection d_electro NMJ Electrophysiology (EJP Recording) d_prep->d_electro d_gvs8 This compound Application (0.1, 1.0 mM) d_electro->d_gvs8 d_analysis Analysis of EJP Amplitude d_gvs8->d_analysis m_model Disease Model (e.g., SOD1G93A, LEMS) m_invivo In Vivo this compound Administration m_model->m_invivo m_exvivo Ex Vivo NMJ Electrophysiology m_model->m_exvivo m_behavior Behavioral Testing (Rotarod, Grip Strength) m_invivo->m_behavior m_analysis Analysis of EPP, Quantal Content, Behavior m_behavior->m_analysis m_exvivo->m_analysis

Caption: Comparative experimental workflows for this compound studies in Drosophila and mouse.

Conclusion

The cross-species comparison of this compound's effects reveals a critical divergence in its efficacy at the neuromuscular junction of Drosophila and mice. In multiple mouse models of neuromuscular disease, this compound consistently enhances synaptic transmission and improves motor function, underscoring its therapeutic potential for conditions like ALS, SMA, and LEMS.[1][6] This potentiation is attributed to its action as a positive allosteric modulator of P/Q-type calcium channels, leading to increased presynaptic calcium influx and subsequent neurotransmitter release.

In stark contrast, this compound fails to produce a consistent or significant effect on synaptic transmission at the Drosophila larval neuromuscular junction.[5][7] The synaptic responses to this compound in this model are mixed and inconclusive. This suggests that despite the pharmacological classification of the presynaptic calcium channels in Drosophila as P-type, there may be significant molecular or structural differences in the channel or its associated proteins compared to their mammalian counterparts.[5][7] These differences likely alter the binding or modulatory action of this compound.

This comparative analysis highlights the importance of species-specific considerations in drug development and underscores the utility of cross-species studies in elucidating the fine-tuned mechanisms of synaptic function and pharmacology. While this compound holds promise for treating neuromuscular disorders in mammals, its ineffectiveness in Drosophila provides a valuable direction for future research into the molecular evolution and diversity of ion channels.

References

A Comparative Guide to GV-58's Impact on Quantal Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GV-58's performance in modulating quantal content against other alternatives, supported by experimental data. We will delve into the experimental protocols used to validate its effects and present the quantitative data in a clear, comparative format.

Introduction to this compound and Quantal Content

This compound is a novel calcium (Ca2+) channel agonist that selectively targets N- and P/Q-type voltage-gated Ca2+ channels, which are crucial for regulating neurotransmitter release at most synapses[1][2][3]. Its mechanism of action involves slowing the deactivation of these channels, which results in a significant increase in presynaptic Ca2+ influx during an action potential[1][2][3]. This heightened intracellular Ca2+ concentration directly enhances the amount of neurotransmitter released from the presynaptic terminal.

Quantal content refers to the number of synaptic vesicles released from the presynaptic neuron in response to a single action potential[4][5]. It is a fundamental measure of synaptic strength. An increase in quantal content signifies a more robust and effective synaptic transmission. The quantal nature of neurotransmitter release was a foundational discovery, indicating that neurotransmitters are released in discrete packets, or "quanta"[5][6].

This compound's Mechanism of Action on Neurotransmitter Release

The primary effect of this compound is the potentiation of Ca2+ entry into the presynaptic terminal. By prolonging the open state of N- and P/Q-type Ca2+ channels, this compound allows more Ca2+ ions to flow into the neuron during depolarization. This elevated local Ca2+ concentration near the active zones enhances the probability of synaptic vesicle fusion with the presynaptic membrane, thereby increasing the number of neurotransmitter quanta released per action potential.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft AP Action Potential (Depolarization) Ca_Channel N- & P/Q-type Ca²⁺ Channels AP->Ca_Channel Opens Ca_Influx Increased Ca²⁺ Influx Ca_Channel->Ca_Influx Prolonged opening leads to GV58 This compound GV58->Ca_Channel Slows deactivation Vesicles Synaptic Vesicles Ca_Influx->Vesicles Triggers Release Increased Vesicle Fusion & Neurotransmitter Release Vesicles->Release QC Increased Quantal Content Release->QC

Caption: Signaling pathway of this compound's effect on quantal content.

Comparative Performance Analysis

This compound has been demonstrated to significantly enhance synaptic transmission, particularly in models of neuromuscular weakness. Its performance can be compared with its parent molecule, (R)-roscovitine, and other agents that modulate neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating this compound.

Table 1: Effect of this compound on Quantal Content and EPP Amplitude

ParameterVehicle ControlThis compound (50 µM)Percentage Increase
Quantal Content 38.0 ± 12.856.0 ± 15.2~47%
EPP Amplitude (mV) 13.00 ± 0.5619.44 ± 0.98~49%
Data from a passive transfer mouse model of Lambert-Eaton Myasthenic Syndrome (LEMS).[1]

Table 2: Comparative Potency and Efficacy of this compound vs. (R)-roscovitine

CompoundCa²⁺ Channel Agonist PotencyCa²⁺ Channel Agonist EfficacyCdk Antagonist Potency
(R)-roscovitine BaselineBaselineBaseline
This compound ~3-4x higher~4x higher~20x lower
Comparison relative to the parent molecule, (R)-roscovitine.[1]

Table 3: Agonist Activity of this compound on Different Ca²⁺ Channel Types

Ca²⁺ Channel TypeEC₅₀ (µM)
N-type (Caᵥ2.2) 7.21
P/Q-type (Caᵥ2.1) 8.81
L-type (Caᵥ1.3) No agonist activity up to 100 µM
EC₅₀ values represent the concentration for half-maximal effect.[1][3]
Comparison with Alternatives
  • (R)-roscovitine : this compound was developed as a modification of (R)-roscovitine. While both act as Ca2+ channel agonists, this compound is significantly more potent and efficacious, with the added benefit of having substantially lower activity as a cyclin-dependent kinase (Cdk) antagonist[1]. This increased specificity makes this compound a more targeted tool for studying and modulating neurotransmitter release.

  • 3,4-Diaminopyridine (DAP) : DAP is a potassium channel blocker used to treat LEMS. It indirectly increases presynaptic Ca2+ entry by broadening the action potential waveform, which prolongs the time Ca2+ channels are open[2]. In contrast, this compound directly modulates the Ca2+ channels themselves. The different mechanisms suggest that they could potentially be used in combination for synergistic effects, although this requires further investigation.

  • Altering Ion Concentrations : A common experimental method to manipulate quantal content is to alter the extracellular concentrations of Ca2+ and Mg2+[4][7]. Increasing extracellular Ca2+ or decreasing Mg2+ (which competes with Ca2+) enhances neurotransmitter release. While effective in a laboratory setting, this approach lacks the specificity of a pharmacological agent like this compound and is not a viable therapeutic strategy.

It is important to note that the effects of this compound may be species-dependent. Studies on larval Drosophila and crayfish neuromuscular junctions did not show a consistent alteration in synaptic transmission upon this compound exposure, suggesting potential structural differences in the P-type calcium channels in these invertebrates compared to mammals[8][9][10][11].

Experimental Protocols

The validation of this compound's impact on quantal content relies on precise electrophysiological techniques.

Preparation and Electrophysiological Recording
  • Model : The primary data was obtained from a passive transfer mouse model of Lambert-Eaton Myasthenic Syndrome (LEMS), which exhibits weakened neuromuscular synapses[1]. Ex vivo nerve-muscle preparations (e.g., from the epitrochleoanconeus muscle) are commonly used[12].

  • Solutions : The preparation is continuously perfused with a physiological solution, such as Tyrode's solution, containing standard concentrations of salts, glucose, and buffers, gassed with 95% O₂ / 5% CO₂[7]. To reduce muscle contraction for stable recordings, a low concentration of a neuromuscular blocker like (+)-tubocurarine may be added[7].

  • Recording : Intracellular recordings are made from muscle fibers using sharp glass microelectrodes. The phrenic nerve is stimulated with a suction electrode to evoke end-plate potentials (EPPs). Spontaneous miniature end-plate potentials (mEPPs), which represent the response to a single quantum of neurotransmitter, are also recorded in the absence of nerve stimulation.

Calculation of Quantal Content

There are several methods to calculate quantal content (m):

  • Direct Method : This is the most common method used in the cited studies. The mean amplitude of the evoked EPP is divided by the mean amplitude of the spontaneous mEPPs recorded from the same cell.

    • m = Mean EPP Amplitude / Mean mEPP Amplitude[1]

  • Failure Method : In conditions of very low release probability (induced by low Ca2+/high Mg2+ solution), quantal content can be calculated from the number of failures (stimuli that do not evoke an EPP).

    • m = -ln(Number of Failures / Total Number of Stimuli)[7]

  • Variance-Mean Analysis : Also known as Multiple-Probability Fluctuation Analysis (MPFA), this statistical approach involves recording synaptic responses at different release probabilities (by varying extracellular Ca2+ concentration) and analyzing the variance and mean amplitude of the responses[4].

cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Prep Isolate Nerve-Muscle Preparation (e.g., mouse diaphragm) Record_Control Record baseline EPPs & mEPPs in vehicle solution Prep->Record_Control Apply_GV58 Apply this compound solution (e.g., 50 µM for 30-60 min) Record_Control->Apply_GV58 Measure_Amplitudes Measure mean amplitudes of EPPs and mEPPs for both conditions Record_Control->Measure_Amplitudes Record_GV58 Record EPPs & mEPPs post-GV-58 application Apply_GV58->Record_GV58 Record_GV58->Measure_Amplitudes Calculate_QC Calculate Quantal Content (m) (m = EPP_amp / mEPP_amp) Measure_Amplitudes->Calculate_QC Compare Compare Quantal Content (Vehicle vs. This compound) Calculate_QC->Compare

References

Assessing the Selectivity of GV-58 for N- vs. P/Q-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the calcium channel agonist GV-58's selectivity for N-type (CaV2.2) versus P/Q-type (CaV2.1) voltage-gated calcium channels. The performance of this compound is benchmarked against established selective blockers for these channels, supported by quantitative data and detailed experimental protocols. This document aims to equip researchers with the necessary information to evaluate the potential of this compound in studies related to neurotransmitter release and associated neurological conditions.

Data Presentation: Quantitative Comparison of Channel Modulators

The following table summarizes the potency of this compound and comparator molecules on N-type and P/Q-type calcium channels. Potency is expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

CompoundTarget Channel(s)ActionPotency (N-type)Potency (P/Q-type)Reference(s)
This compound N-type & P/Q-typeAgonistEC50: 7.21 µMEC50: 8.81 µM[1][2]
(R)-roscovitine N-type & P/Q-typeAgonistLess potent than this compoundLess potent than this compound[1]
ω-conotoxin GVIA N-typeAntagonistIC50: 0.15 nMNo significant effect[3]
ω-agatoxin IVA P/Q-typeAntagonistMicromolar concentrationsIC50: < 1-3 nM (P-type), 90 nM (Q-type)[4][5][6]

Experimental Protocols

The determination of ion channel selectivity and potency, as cited in this guide, is primarily achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through specific channel subtypes expressed in cell lines.

Detailed Methodology: Whole-Cell Patch-Clamp for Assessing CaV Channel Selectivity

1. Cell Preparation:

  • HEK293 cells are commonly used due to their low endogenous ion channel expression.
  • Cells are transiently or stably transfected with plasmids encoding the specific alpha-1 subunit of the calcium channel of interest (e.g., CaV2.2 for N-type or CaV2.1 for P/Q-type), along with auxiliary β and α2δ subunits to ensure proper channel assembly and function.
  • Transfected cells are cultured for 24-48 hours before recording.

2. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp rig equipped with an amplifier, a micromanipulator, a perfusion system, and data acquisition software is required.
  • Solutions:
  • External (Bath) Solution (in mM): Typically contains a charge carrier like BaCl2 or CaCl2 (e.g., 20 mM), along with TEA-Cl (to block potassium channels), and a buffer like HEPES. The osmolarity and pH are adjusted to physiological levels.
  • Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium currents from inside the cell, a calcium chelator (e.g., EGTA or BAPTA), Mg-ATP, and a buffer like HEPES.
  • Procedure:
  • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on the headstage.
  • The pipette is lowered onto a transfected cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
  • A brief, strong suction pulse is then applied to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
  • The cell is held at a negative holding potential (e.g., -80 mV) to keep the voltage-gated calcium channels in a closed state.
  • Voltage steps are applied to depolarize the membrane (e.g., to +10 mV) to activate the calcium channels, and the resulting inward currents are recorded.

3. Drug Application and Data Analysis:

  • A stable baseline current is recorded before the application of any compound.
  • The test compound (e.g., this compound) or a comparator is applied to the cell via the perfusion system at increasing concentrations.
  • The effect of the compound on the peak current amplitude is measured at each concentration.
  • For agonists like this compound, which slow channel deactivation, the effect on the tail current upon repolarization is also a key parameter.
  • Dose-response curves are generated by plotting the percentage of current potentiation (for agonists) or inhibition (for antagonists) against the compound concentration.
  • The EC50 or IC50 values are then calculated by fitting the dose-response data to the Hill equation.
  • Selectivity is determined by comparing the potency of the compound on cells expressing different channel subtypes (e.g., N-type vs. P/Q-type).

Mandatory Visualizations

Signaling Pathway of N- and P/Q-type Channels in Neurotransmission

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential (AP) N_type N-type Ca²⁺ Channel (CaV2.2) AP->N_type Depolarization PQ_type P/Q-type Ca²⁺ Channel (CaV2.1) AP->PQ_type Depolarization Ca_influx Ca²⁺ Influx N_type->Ca_influx PQ_type->Ca_influx Vesicles Synaptic Vesicles Ca_influx->Vesicles Triggers Fusion Vesicle Fusion Vesicles->Fusion Neurotransmitter Neurotransmitter Release Fusion->Neurotransmitter Receptors Receptors Neurotransmitter->Receptors Binds to Postsynaptic_effect Postsynaptic Effect Receptors->Postsynaptic_effect

Caption: N- and P/Q-type channels mediate Ca²⁺ influx, triggering neurotransmitter release.

Experimental Workflow for Assessing Ion Channel Selectivity

G cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_analysis Data Analysis Cell_culture 1. Cell Culture (HEK293 cells) Transfection 2. Transfection (CaV2.2 or CaV2.1 plasmids) Cell_culture->Transfection Patch_clamp 3. Whole-Cell Patch-Clamp Transfection->Patch_clamp Baseline 4. Record Baseline Ca²⁺ Current Patch_clamp->Baseline Drug_app 5. Perfuse with this compound (or comparator) Baseline->Drug_app Record_effect 6. Record Modulated Ca²⁺ Current Drug_app->Record_effect Dose_response 7. Generate Dose-Response Curve Record_effect->Dose_response Potency 8. Calculate EC₅₀/IC₅₀ Dose_response->Potency Selectivity 9. Compare Potency between N- and P/Q-type Channels Potency->Selectivity

Caption: Workflow for determining ion channel modulator selectivity using patch-clamp.

References

Safety Operating Guide

Personal protective equipment for handling GV-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of GV-58, a novel N- and P/Q-type calcium (Ca²⁺) channel agonist. As a potent research compound, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide outlines essential procedures for personal protective equipment, operational handling, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its classification as a calcium channel agonist necessitates cautious handling. Compounds of this nature can have significant physiological effects if accidentally ingested, inhaled, or absorbed through the skin. Therefore, the following personal protective equipment is mandatory when handling this compound in any form.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

CategoryRequired PPERationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended when handling stock solutions.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of this compound solutions.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or fume hood.Use a certified respirator if there is a risk of aerosolization or if working with larger quantities.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.

Storage of this compound

This compound is typically supplied as a solid or in a solution. Adhere to the following storage conditions to ensure its stability:

  • Stock Solutions: Store at -20°C for up to one month or at -80°C for up to two years to prevent degradation.[1]

  • Shipping: this compound is stable for ambient temperature shipping. Upon receipt, it is crucial to follow the specific storage instructions provided by the supplier.[1]

Preparation of Solutions

When preparing solutions of this compound, it is recommended to:

  • Prepare and use solutions on the same day if possible.[1]

  • If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles, which can inactivate the product.[1]

  • Before use, equilibrate the solution to room temperature and ensure that no precipitate has formed.[1]

The following workflow outlines the standard procedure for handling this compound during an experiment.

GV58_Handling_Workflow A Review Safety Information B Don Appropriate PPE A->B C Prepare this compound Solution in a Ventilated Area B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Experimental workflow for the safe handling of this compound.

Emergency and Disposal Plan

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

The logical relationship for responding to a this compound spill is outlined in the diagram below.

Spill_Response_Plan A Spill Occurs B Alert others in the area A->B C Assess the spill size and risk B->C D Small Spill (Manageable by lab personnel) C->D E Large Spill (Requires specialized assistance) C->E F Contain the spill with absorbent material D->F I Evacuate the area E->I G Clean the area with appropriate solvent F->G H Dispose of contaminated materials as hazardous waste G->H J Contact Emergency Services / EH&S I->J

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

All materials contaminated with this compound, including unused solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

Table 3: this compound Waste Disposal Guidelines

Waste TypeDisposal ContainerDisposal Procedure
Liquid Waste Labeled, sealed, and chemically compatible waste container.Collect all liquid waste containing this compound. Do not pour down the drain.
Solid Waste (e.g., contaminated gloves, pipette tips, vials)Labeled, sealed, and puncture-resistant waste container.Collect all solid waste that has come into contact with this compound.

For specific disposal procedures, consult your institution's Environmental Health and Safety (EH&S) department.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.